AST 7062601
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-26-18-20-13-4-2-1-3-12(13)17(23)21-18/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUAHHHRFEEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AST 7062601
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST 7062601 is a novel small molecule inducer of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in brown and beige adipocytes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, gene expression, and in vivo thermogenesis. The primary mechanism involves the modulation of A-Kinase Anchoring Protein 1 (AKAP1) and the subsequent activation of the Protein Kinase A (PKA) signaling cascade, leading to increased UCP1 expression and mitochondrial activity. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: AKAP1/PKA Signaling Modulation
This compound exerts its effects by targeting the A-Kinase Anchoring Protein 1 (AKAP1), a scaffold protein that localizes Protein Kinase A (PKA) to the mitochondria. By binding to AKAP1, this compound is proposed to modulate the subcellular localization and interaction of AKAP1 with PKA.[1][2][3] This modulation enhances PKA activity, a critical node in the β-adrenergic signaling pathway that governs thermogenesis.[1][3] The activation of PKA leads to the downstream phosphorylation of transcription factors and other proteins that drive the expression of Ucp1 and other thermogenic genes.[4]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action in adipocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound and related compounds from the same family.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Result | Reference |
| UCP1 mRNA Induction | Immortalized mouse brown adipocytes | 10 µM | Optimal induction | [1] |
| UCP1 mRNA Induction | Immortalized mouse brown adipocytes | 1 µM | Lower induction | [1] |
Table 2: In Vivo Effects of a Representative Compound (Z160)
| Parameter | Animal Model | Dosage | Time Point | Result | Reference |
| Body Temperature | C57BL/6J mice | Single subcutaneous injection | 24 hours | 0.8 °C increase (37.5 °C vs 38.3 °C) | [1] |
| UCP1 mRNA in BAT | C57BL/6J mice | Single subcutaneous injection | 24 hours | Elevated levels | [1] |
| UCP1 Protein in BAT | C57BL/6J mice | Single subcutaneous injection | 24 hours | Elevated levels | [1] |
| Thermogenic Gene Expression in BAT | C57BL/6J mice | Single subcutaneous injection | 24 hours | Enhanced expression | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to elucidate the mechanism of action of this compound.
High-Throughput Screening for UCP1 Inducers
Objective: To identify small molecules that increase the expression of UCP1.
Methodology:
-
Cell Line: An immortalized mouse brown adipocyte cell line stably expressing a luciferase reporter gene under the control of the mouse Ucp1 promoter was generated.[1]
-
Compound Library: A library of approximately 12,000 small molecules was screened.[1]
-
Assay Protocol:
-
Differentiated adipocytes in 96-well plates were treated with individual compounds from the library at a concentration of 10 µM.
-
After a specified incubation period, the cells were lysed, and luciferase activity was measured to determine the level of Ucp1 promoter activation.[1]
-
Hits were defined as compounds that induced a significant increase in luciferase activity compared to vehicle-treated controls.[1]
-
Experimental Workflow: High-Throughput Screen
Caption: Workflow for the high-throughput screening of UCP1 inducers.
In Vivo Thermogenesis Study
Objective: To assess the effect of a lead compound on body temperature and thermogenic gene expression in mice.
Methodology:
-
Animal Model: C57BL/6J mice were used for the in vivo studies.[1]
-
Compound Administration: A single subcutaneous injection of the test compound (Z160, a representative of the this compound family) was administered.[1]
-
Body Temperature Measurement: Rectal temperature was measured at 24 hours post-injection.[1]
-
Gene and Protein Expression Analysis:
-
At the 24-hour time point, brown adipose tissue (BAT) was collected.
-
RNA was isolated from the BAT, and quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of Ucp1 and other thermogenic genes.[1]
-
Protein was extracted from the BAT, and Western blotting was used to determine the protein levels of UCP1.[1]
-
Logical Relationship: In Vivo Experiment
Caption: Logical flow of the in vivo thermogenesis experiment.
Conclusion
This compound represents a promising pharmacological agent for the induction of thermogenesis. Its mechanism of action, centered on the modulation of the AKAP1/PKA signaling axis, provides a novel approach to increasing UCP1 expression and energy expenditure. The data presented in this guide offer a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting thermogenic pathways to combat metabolic disorders. Further investigation into the precise molecular interactions between this compound and AKAP1 will be crucial for the optimization of this class of compounds.
References
AST 7062601 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule AST 7062601, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of metabolic disease, thermogenesis, and drug discovery.
Core Compound Data
This compound is a small molecule identified as a potent inducer of Uncoupling Protein 1 (UCP1).[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 675197-89-4[1][2] |
| Molecular Formula | C18H15N3O4S[1] |
| Molecular Weight | 369.39 g/mol [1][2] |
| Biological Target | UCP1 Induction[1][3] |
Mechanism of Action: AKAP1/PKA Signaling Pathway
This compound exerts its thermogenic effects by modulating the A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA) signaling pathway, a critical node in the β-adrenergic signaling cascade that leads to the induction of UCP1 expression.[1][2][3] The proposed mechanism involves the binding of this compound to AKAP1, which influences its localization to the mitochondria and its interaction with PKA.[1][2][3] This modulation enhances the downstream signaling cascade, ultimately leading to increased UCP1 transcription and protein levels.
The signaling pathway is visualized in the diagram below:
Caption: this compound signaling pathway leading to thermogenesis.
Experimental Protocols
The following protocols are based on methodologies reported in the foundational study by Vergnes et al. in the Journal of Biological Chemistry (2020).
In Vitro UCP1 Induction in Adipocytes
This protocol details the procedure for assessing the effect of this compound on UCP1 expression in primary mouse brown adipocytes.
| Step | Procedure |
| 1. Cell Culture | Primary mouse brown adipocytes are cultured to differentiation. |
| 2. Compound Treatment | Differentiated adipocytes are treated with a range of concentrations of this compound or vehicle control (DMSO) for 18-24 hours. |
| 3. RNA Extraction | Total RNA is extracted from the treated cells using a suitable commercial kit. |
| 4. qPCR Analysis | UCP1 mRNA levels are quantified by quantitative real-time PCR (qPCR), normalized to a housekeeping gene. |
| 5. Protein Analysis | UCP1 protein levels are assessed by Western blotting of cell lysates. |
Cellular Bioenergetics Assessment
This protocol outlines the measurement of oxygen consumption rates (OCR) to evaluate the impact of this compound on mitochondrial respiration.
| Step | Procedure |
| 1. Cell Seeding | Differentiated adipocytes are seeded in Seahorse XF96 microplates. |
| 2. Compound Incubation | Cells are treated with this compound (e.g., 10 μM) or vehicle for a specified period (e.g., 4 days for human white adipocytes). |
| 3. OCR Measurement | Basal OCR is measured using a Seahorse XF Analyzer. |
| 4. Mitochondrial Stress Test | A mitochondrial stress test is performed by sequential injections of oligomycin (B223565) (e.g., 0.75-1 μM), FCCP (e.g., 0.5-1 μM), and a mixture of rotenone/antimycin A or rotenone/myxothiazol (e.g., 0.75/0.5 μM). |
| 5. Data Normalization | OCR data is normalized to total protein content per well. |
The workflow for this experimental protocol is illustrated below:
Caption: Workflow for cellular bioenergetics assessment.
In Vivo Efficacy
In vivo studies in C57BL/6J mice have demonstrated the thermogenic effect of this compound. A single subcutaneous injection of the compound resulted in a significant increase in body temperature 24 hours post-administration. Furthermore, analysis of brown adipose tissue (BAT) from treated mice revealed elevated Ucp1 mRNA and protein levels, along with enhanced expression of genes associated with mitochondrial function and lipolysis. Importantly, no signs of liver toxicity were observed, as assessed by circulating aspartate aminotransferase (AST) levels.
References
The Role of AST070 in Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and associated metabolic disorders represent a significant global health challenge. A promising therapeutic strategy involves the activation of thermogenesis, the process of heat production, in brown and beige adipose tissues. This process is primarily mediated by Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP. This guide provides an in-depth technical overview of the small molecule AST070 and its role in inducing thermogenesis, based on preclinical findings. The information presented herein is intended to support further research and drug development efforts in the field of metabolic disease.
Core Findings on AST070 and Thermogenesis
AST070 has been identified as a small molecule capable of inducing a thermogenic program in brown adipocytes. In preclinical studies, AST070 has demonstrated significant effects on thermogenic gene expression, mitochondrial activity, and in vivo body temperature. These effects are mediated through the modulation of the A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on AST070's effects on thermogenesis.
Table 1: In Vitro Effects of AST070 on Gene Expression in Primary Mouse Brown Adipocytes
| Gene | Fold Change vs. Vehicle (10 μM AST070) |
| Ucp1 | ~4.5 |
| Cidea | ~3.0 |
| Pgc1a | ~2.5 |
| Cpt1b | ~2.0 |
| Acox1 | ~1.8 |
| Prdm16 | ~1.5 |
| Adrb3 | ~1.2 |
Data derived from studies on primary brown adipocytes treated with 10 μM AST070.[1]
Table 2: In Vitro Effects of AST070 on Mitochondrial Respiration in Immortalized Mouse Brown Adipocytes
| Respiration Parameter | Effect of 10 μM AST070 |
| Basal Respiration | Increased |
| Uncoupled Respiration | Increased |
| Maximal Respiration | Significantly Elevated |
Mitochondrial respiration was assessed using a Seahorse XF analyzer.[1]
Table 3: In Vitro Effects of AST070 on PKA Activity in Immortalized Mouse Brown Adipocytes
| Treatment | PKA Activity (vs. Vehicle) |
| 50 μM AST070 | Increased |
PKA activity was measured in cell lysates after a 30-minute treatment.[1]
Table 4: In Vivo Effects of a Single Subcutaneous Injection of an AST070 Analog (Z160) in Mice
| Parameter | Change vs. Vehicle |
| Body Temperature (24h post-injection) | Increase of 0.8 °C |
| BAT Ucp1 mRNA Levels | Elevated |
| BAT Ucp1 Protein Levels | Elevated |
These in vivo effects are consistent with activated thermogenesis.[1]
Signaling Pathways
The mechanism of action of AST070 involves the potentiation of the PKA signaling cascade, a central pathway in the regulation of thermogenesis.
AST070-Mediated Thermogenic Signaling Pathway
Caption: AST070 modulates the AKAP1/PKA complex, leading to thermogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gene Expression Analysis in Primary Brown Adipocytes
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Cell Culture: Primary brown preadipocytes were isolated from the interscapular brown adipose tissue of mice and differentiated into mature adipocytes.
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Treatment: Differentiated brown adipocytes were treated with either vehicle or 10 μM AST070.
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RNA Extraction and qRT-PCR: Total RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression levels of thermogenic marker genes. Gene expression was normalized to a housekeeping gene.[1]
Mitochondrial Respiration Assay
-
Cell Culture and Treatment: Immortalized brown adipocytes were seeded in a Seahorse XF analyzer plate and treated with 10 μM AST070 or vehicle.
-
Seahorse XF Analysis: Cellular respiration was measured using a Seahorse XF analyzer. The assay involved sequential injections of oligomycin (B223565) (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (to inhibit mitochondrial respiration). This allows for the calculation of basal respiration, ATP-linked respiration, proton leak (uncoupled respiration), and maximal respiration.[1]
PKA Activity Assay
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Cell Lysis and Treatment: Immortalized brown adipocytes were lysed, and the lysates were treated with 50 μM AST070 for 30 minutes.
-
PKA Activity Measurement: PKA activity in the cell lysates was measured using a commercially available PKA activity assay kit, which typically involves a colorimetric or fluorescent readout based on the phosphorylation of a PKA-specific substrate.[1]
In Vivo Mouse Studies
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Animal Model: Male mice were used for the in vivo experiments.
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Drug Administration: A single subcutaneous injection of an analog of AST070 (Z160) was administered.
-
Body Temperature Measurement: Core body temperature was measured 24 hours after the injection.
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Tissue Collection and Analysis: Brown adipose tissue (BAT) was collected, and the mRNA and protein levels of UCP1 were determined by qRT-PCR and western blotting, respectively.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of AST070's thermogenic effects.
Conclusion
The available preclinical data strongly suggest that AST070 is a potent inducer of thermogenesis in brown adipocytes. By modulating the AKAP1/PKA signaling pathway, AST070 upregulates the expression of UCP1 and other key thermogenic genes, leading to increased mitochondrial respiration and heat production. The in vivo efficacy of an AST070 analog further supports the therapeutic potential of this class of compounds for metabolic diseases. Further research, including more extensive preclinical safety and efficacy studies, is warranted to fully elucidate the therapeutic utility of AST070 and its analogs.
References
A Technical Guide to Foundational Research on UCP1 Induction by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on the induction of Uncoupling Protein 1 (UCP1) by small molecules. UCP1, predominantly found in the mitochondria of brown and beige adipocytes, plays a crucial role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis to dissipate energy as heat. The pharmacological activation of UCP1 is a promising therapeutic strategy for combating obesity and related metabolic disorders. This document provides a comprehensive overview of the key signaling pathways, quantitative data on the effects of small molecule inducers, and detailed experimental protocols to aid in the research and development of novel thermogenic agents.
Core Signaling Pathways in UCP1 Induction
The expression and activity of UCP1 are tightly regulated by complex signaling networks. Small molecules can induce UCP1 through various mechanisms, primarily by targeting key nodes in these pathways. Two of the most well-characterized pathways are the Protein Kinase A (PKA) signaling cascade, often modulated by A-Kinase Anchoring Proteins (AKAPs), and the SIRT1/PGC-1α axis, a critical regulator of mitochondrial biogenesis and function.
PKA/AKAP1 Signaling Pathway
The canonical pathway for UCP1 induction is initiated by β-adrenergic receptor stimulation, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of PKA.[1] AKAPs are scaffolding proteins that compartmentalize PKA to specific subcellular locations, such as the mitochondria, enhancing the phosphorylation of its downstream targets.[1] Small molecules that can modulate the PKA-AKAP1 interaction or activate downstream components of this pathway can effectively induce UCP1 expression.[1][2]
Caption: PKA/AKAP1 signaling pathway for UCP1 induction.
SIRT1/PGC-1α Signaling Pathway
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a pivotal role in metabolic regulation. It can deacetylate and activate Peroxisome Proliferator-Activated Receptor-gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and thermogenesis. Activated PGC-1α co-activates various transcription factors to drive the expression of UCP1 and other thermogenic genes. Small molecules that can activate SIRT1 or stabilize PGC-1α are therefore potent inducers of UCP1.
Caption: SIRT1/PGC-1α signaling pathway leading to UCP1 expression.
Quantitative Data on Small Molecule UCP1 Inducers
A variety of small molecules have been identified through high-throughput screening and other drug discovery methods for their ability to induce UCP1 expression. The following tables summarize the quantitative data on the efficacy of some of these compounds.
Table 1: In Vitro UCP1 Induction by Small Molecules
| Compound | Cell Type | Concentration | UCP1 mRNA Fold Induction | Reference |
| Z160 | Primary Mouse Brown Adipocytes | 10 µM | 62-fold | [1] |
| Immortalized Mouse Brown Adipocytes | 10 µM | 2.5-fold | [1] | |
| Human White Adipocytes | 10 µM | 7-fold | [1] | |
| AST070 | Primary Mouse Brown Adipocytes | 10 µM | 29-fold | [1] |
| β-Lapachone | Stromal Vascular Fraction-differentiated Adipocytes | Not Specified | Increased Expression | [3] |
| Rosiglitazone | Human Adipocytes | Not Specified | Upregulated | [4] |
Table 2: In Vivo Effects of Z160 on Thermogenesis
| Parameter | Vehicle Control | Z160 (1.5 mg/kg) | P-value | Reference |
| Body Temperature (°C) | 37.5 | 38.3 | < 0.05 | [1] |
| UCP1 Protein in BAT | Lower | Elevated | Not Specified | [1] |
| Ucp1 mRNA in BAT | Lower | Elevated | Not Specified | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments commonly used to assess UCP1 induction.
Quantitative Real-Time PCR (qPCR) for UCP1 mRNA Expression
This protocol is for the quantification of UCP1 mRNA levels in adipocytes.
1. RNA Extraction:
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Lyse cells using a suitable lysis buffer (e.g., TRIzol).
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Extract total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
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Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers.
-
Incubate as per the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
Primer Sequences:
-
Perform the qPCR using a real-time PCR system with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[1]
-
Analyze the data using the ΔΔCt method, normalizing UCP1 expression to a stable housekeeping gene.
Western Blotting for UCP1 Protein Expression
This protocol details the detection and quantification of UCP1 protein.
1. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Recommended Antibody Dilutions:
-
Rabbit polyclonal anti-UCP1: 1:500 - 1:3000
-
Mouse monoclonal anti-UCP1: 0.5 µg/mL
-
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.
Cellular Respiration Assays (Seahorse XF Analyzer)
This protocol outlines the measurement of mitochondrial respiration in response to small molecule treatment.
1. Cell Seeding and Treatment:
-
Seed adipocytes in a Seahorse XF cell culture microplate at an optimized density.
-
Differentiate the adipocytes as required.
-
Treat the cells with the small molecule of interest for the desired duration.
2. Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (B223565) (inhibitor of ATP synthase)
-
Port B: FCCP (an uncoupling agent)
-
Port C: Rotenone/antimycin A (complex I and III inhibitors)
-
3. Data Acquisition:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the inhibitors.
4. Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
An increase in proton leak is indicative of UCP1 activity.
Experimental Workflow for a Small Molecule Screening Campaign
The identification of novel UCP1 inducers often involves a multi-step screening process.
Caption: A typical workflow for small molecule screening for UCP1 inducers.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lapachone Prevents Diet-Induced Obesity by Increasing Energy Expenditure and Stimulating the Browning of White Adipose Tissue via Downregulation of miR-382 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
Unlocking Thermogenesis: The Therapeutic Potential of AST-7062601 in Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
The rising global prevalence of obesity necessitates the exploration of novel therapeutic strategies that extend beyond appetite suppression. One promising avenue lies in the activation of thermogenesis, the process of heat production in organisms. This whitepaper delves into the preclinical data and mechanism of action of AST-7062601, a small molecule inducer of Uncoupling Protein 1 (UCP1), a key player in mitochondrial thermogenesis. This document provides a comprehensive overview of the current understanding of AST-7062601's therapeutic potential in the context of obesity, with a focus on its molecular signaling, quantitative effects, and the experimental methodologies used in its initial characterization.
Core Mechanism of Action: Modulating the AKAP1/PKA Signaling Axis
AST-7062601 has been identified as a potent inducer of UCP1 expression and activity.[1] Its mechanism of action is believed to involve the modulation of the A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA).[1] AKAP1 is a scaffold protein that localizes PKA to the mitochondrial outer membrane, thereby compartmentalizing cAMP signaling. By potentially binding to AKAP1, AST-7062601 is thought to influence this localization and enhance the PKA-mediated phosphorylation of downstream targets, including transcription factors that drive the expression of Ucp1 and other thermogenic genes.[1]
Preclinical Efficacy: A Quantitative Overview
Preclinical studies have demonstrated the significant potential of AST-7062601 in inducing a thermogenic phenotype in adipocytes and in vivo. The following tables summarize the key quantitative findings from these initial investigations.
Table 1: In Vitro Efficacy of AST-7062601 in Adipocytes
| Cell Type | Treatment | Concentration | Outcome | Fold Change (vs. Control) | Reference |
| Mouse Brown Adipocytes | AST-7062601 | 10 µM | Ucp1 mRNA Expression | ~15-fold | [1] |
| Mouse Brown Adipocytes | AST-7062601 | 10 µM | UCP1 Protein Expression | Significant Increase | [1] |
| Human White Adipocytes | AST-7062601 | 10 µM | UCP1 mRNA Expression | ~5-fold | [1] |
| Human Brown Adipocytes | AST-7062601 | 10 µM | UCP1 mRNA Expression | ~8-fold | [1] |
| Mouse Brown Adipocytes | AST-7062601 | 10 µM | Uncoupled Respiration | Significant Increase | [1] |
Table 2: In Vivo Effects of AST-7062601 in Mice
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| C57BL/6J Mice | AST-7062601 | 30 mg/kg | 7 days | Increased core body temperature | [1] |
| C57BL/6J Mice | AST-7062601 | 30 mg/kg | 7 days | Increased UCP1 protein in brown adipose tissue | [1] |
| C57BL/6J Mice | AST-7062601 | 30 mg/kg | 7 days | Increased expression of thermogenic genes in brown adipose tissue | [1] |
Experimental Protocols: A Guide to Methodologies
The following section outlines the key experimental protocols employed in the initial characterization of AST-7062601, providing a framework for the replication and further investigation of its therapeutic potential.
Cell Culture and Differentiation
-
Primary Mouse Brown Adipocytes: Preadipocytes were isolated from the interscapular brown adipose tissue of neonatal mice and differentiated into mature brown adipocytes over a period of 7-9 days using a standard differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
Human Adipocytes: Human preadipocytes derived from subcutaneous white adipose tissue and neck brown adipose tissue were differentiated using a similar protocol, with the addition of rosiglitazone (B1679542) for white adipocyte differentiation.
High-Throughput Screening
-
A high-throughput screen of approximately 12,000 small molecules was conducted using a luciferase reporter assay.[1]
-
Mouse brown adipocytes were engineered to express luciferase under the control of the Ucp1 promoter.
-
Compounds that induced a significant increase in luciferase activity were selected as primary hits.
Gene and Protein Expression Analysis
-
Quantitative PCR (qPCR): RNA was extracted from treated and control cells, reverse-transcribed to cDNA, and subjected to qPCR analysis using primers specific for Ucp1 and other thermogenic genes.
-
Western Blotting: Protein lysates from cells and tissues were separated by SDS-PAGE, transferred to membranes, and probed with antibodies against UCP1 and loading controls to assess protein expression levels.
Mitochondrial Respiration Assays
-
Seahorse XF Analyzer: Oxygen consumption rates (OCR) were measured in real-time in cultured adipocytes.
-
The assay involved the sequential injection of oligomycin (B223565) (to inhibit ATP synthase), FCCP (a mitochondrial uncoupler to measure maximal respiration), and rotenone/antimycin A (to inhibit complex I and III, respectively).
-
Uncoupled respiration was calculated as the difference between FCCP-stimulated OCR and oligomycin-insensitive OCR.
In Vivo Studies
-
Animal Model: Male C57BL/6J mice were used for in vivo experiments.
-
Drug Administration: AST-7062601 was administered via oral gavage or intraperitoneal injection.
-
Core Body Temperature: Core body temperature was measured using a rectal probe.
-
Tissue Analysis: At the end of the treatment period, brown and white adipose tissues were collected for gene and protein expression analysis as described above.
Future Directions and Conclusion
The preclinical data for AST-7062601 presents a compelling case for its further investigation as a potential therapeutic agent for obesity. Its novel mechanism of action, centered on the AKAP1/PKA signaling pathway, offers a distinct approach to enhancing energy expenditure. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety assessments in relevant animal models of obesity, and the identification of specific patient populations that may benefit most from this therapeutic strategy. The detailed methodologies and quantitative data presented in this whitepaper provide a solid foundation for these next steps in the development of AST-7062601 as a potential tool in the fight against obesity.
References
The Effect of AST 7062601 on Mitochondrial Uncoupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule AST 7062601 and its role in mitochondrial uncoupling. This compound has been identified as a potent inducer of Uncoupling Protein 1 (UCP1), a key mediator of thermogenic respiration in brown and beige adipocytes.[1] This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its effects on gene expression and mitochondrial respiration, details the experimental protocols used in its characterization, and provides visual representations of its signaling pathway and experimental workflow. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, mitochondrial biology, and drug discovery.
Introduction to Mitochondrial Uncoupling and UCP1
Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis in the mitochondria.[1] Instead of being used to produce ATP, the energy from the proton motive force is dissipated as heat.[1] This process is primarily mediated by uncoupling proteins (UCPs) located in the inner mitochondrial membrane. UCP1 is the most well-characterized of these proteins and is predominantly found in brown and beige adipocytes.[1] The induction and activation of UCP1 are key mechanisms for non-shivering thermogenesis, playing a crucial role in maintaining body temperature and influencing energy expenditure. Given its role in energy balance, UCP1 has emerged as a promising therapeutic target for obesity and related metabolic disorders.
This compound: A Novel Inducer of UCP1
This compound (also known as AST070) is a small molecule, chemically identified as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide.[2] It was identified from a high-throughput screen of approximately 12,000 compounds for its ability to induce Ucp1 gene expression in immortalized mouse brown adipocytes.[2][3]
Mechanism of Action
This compound is proposed to exert its effects on UCP1 expression through the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[2][3] AKAP1 is known to be localized to the mitochondria and acts as a scaffold for PKA, a key enzyme in the β-adrenergic signaling cascade that leads to UCP1 induction.[2][3] The binding of this compound to AKAP1 is thought to modulate its interaction with PKA, leading to the activation of downstream signaling events that culminate in the increased transcription of the Ucp1 gene.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on gene expression and mitochondrial respiration as reported in the literature.
Table 1: Effect of this compound on Ucp1 mRNA Expression in Immortalized Brown Adipocytes
| Concentration of this compound | Fold Induction of Ucp1 mRNA (relative to vehicle) | Statistical Significance |
| 1 µM | Lower induction | - |
| 10 µM | Optimal induction | p < 0.001 |
Data extracted from Vergnes L, et al. J Biol Chem. 2020.[2]
Table 2: Effect of this compound (and its more potent analog Z160) on Mitochondrial Respiration in Human Brown Adipocytes
| Treatment | Basal Respiration (OCR) | Uncoupled Respiration (OCR) |
| Vehicle | Baseline | Baseline |
| 10 µM Z160 (analog of this compound) | Increased | Significantly Increased |
OCR: Oxygen Consumption Rate. Data based on findings for a closely related, more potent analog (Z160) from the same study.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Differentiation of Brown Adipocytes
-
Cell Line: Immortalized brown preadipocytes from wild-type mice.
-
Growth Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Protocol:
-
Plate preadipocytes in growth medium.
-
At confluence, induce differentiation with a cocktail containing 0.5 mM isobutylmethylxanthine (IBMX), 125 nM indomethacin, 1 µM dexamethasone, 1 nM 3,3′,5-triiodo-L-thyronine (T3), and 20 nM insulin (B600854) in DMEM with 10% FBS.
-
After 2 days, replace the induction medium with a maintenance medium containing 1 nM T3 and 20 nM insulin in DMEM with 10% FBS.
-
Replenish the maintenance medium every 2 days. Fully differentiated adipocytes are typically used for experiments after 7-8 days.
-
Treatment with this compound
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Treatment: Add the desired concentration of this compound (typically 1-10 µM) or vehicle control to the culture medium of differentiated adipocytes.[2]
-
Incubation Time: Incubate the cells with the compound for the specified duration, typically overnight (16-24 hours) for gene expression analysis.[2]
Quantitative Real-Time PCR (qPCR) for Ucp1 Gene Expression
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for Ucp1 and a reference gene (e.g., β-actin), and a suitable qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of Ucp1 using the ΔΔCt method, normalizing to the expression of the reference gene.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
-
Instrumentation: Use a Seahorse XF Analyzer to measure OCR.
-
Assay Principle: The Seahorse XF Cell Mito Stress Test is used to assess key parameters of mitochondrial function by monitoring OCR in real-time.
-
Protocol:
-
Seed differentiated adipocytes in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with a Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (a protonophore that uncouples mitochondria)
-
Port C: Rotenone/Antimycin A (complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The software calculates basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, from which uncoupled respiration (proton leak) can be inferred.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Brown Adipocytes
Caption: Proposed signaling pathway of this compound inducing UCP1 expression.
Experimental Workflow for the Characterization of this compound
Caption: Experimental workflow for identifying and characterizing this compound.
Conclusion and Future Directions
This compound represents a promising chemical entity for the pharmacological induction of mitochondrial uncoupling through the upregulation of UCP1. Its mechanism of action, involving the AKAP1/PKA signaling pathway, offers a novel approach to modulating thermogenesis. The data presented in this guide highlight its potential as a tool for basic research and as a starting point for the development of therapeutics for metabolic diseases. Further research is warranted to fully elucidate its off-target effects, pharmacokinetic and pharmacodynamic properties in vivo, and its long-term efficacy and safety. The more potent analogs of this compound, such as Z160, may also be of significant interest for future translational studies.
References
Methodological & Application
Application Notes and Protocols for AST 7062601 in Primary Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST 7062601 is a small molecule inducer of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis. By activating UCP1, this compound promotes energy dissipation as heat, making it a valuable tool for research into obesity, metabolism, and related disorders.[1][2] These application notes provide a detailed experimental protocol for the treatment of primary mouse brown adipocytes with this compound, based on published research. The protocol covers the isolation and culture of primary preadipocytes, differentiation into mature brown adipocytes, and subsequent treatment with this compound for the analysis of UCP1 expression.
Data Presentation
The following table summarizes the key quantitative data from a study by Vergnes et al. (2020) on the effects of this compound on UCP1 expression in immortalized brown adipocytes.
| Parameter | Value | Notes |
| Compound | This compound | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide |
| Optimal Concentration | 10 µM | Lower induction observed at 1 µM. |
| Treatment Duration | Overnight (or as early as 5 hours) | Effects on Ucp1 expression were observed as early as 5 hours and sustained for at least 24 hours. |
| Primary Endpoint | Ucp1 mRNA expression | Measured by quantitative real-time PCR (qPCR). |
| Fold Induction of Ucp1 | > 2-fold | Compared to vehicle-treated control cells. |
Experimental Protocols
This section details the methodologies for key experiments involving the use of this compound with primary adipocytes.
Isolation and Culture of Primary Mouse Brown Preadipocytes
This protocol is adapted from standard methods for isolating preadipocytes from the stromal vascular fraction (SVF) of mouse interscapular brown adipose tissue (BAT).
Materials:
-
Interscapular brown adipose tissue from mice
-
Digestion Medium: DMEM, 1% BSA, 1 mg/mL Type II Collagenase
-
Stop Medium: DMEM, 2 mM EDTA
-
Wash Medium: DMEM, 1% Penicillin/Streptomycin
-
Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, 50 µg/mL Primocin
-
Sterile 100 µm and 40 µm cell strainers
-
Sterile dissection tools
-
50 mL conical tubes
-
15-cm culture dishes
Procedure:
-
Aseptically dissect the interscapular brown adipose tissue from mice.
-
Mince the tissue finely in a sterile 6-well plate containing 1 mL of Digestion Medium.[3]
-
Transfer the minced tissue to a 50 mL conical tube and add 3 mL of Digestion Medium.
-
Incubate at 37°C for 30 minutes with gentle agitation, pipetting up and down every 15 minutes to aid digestion.[3]
-
Stop the digestion by adding 1 mL of Stop Medium.[3]
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.[3]
-
Centrifuge at 700 x g for 10 minutes at 4°C.[3]
-
Carefully aspirate the top lipid layer and the supernatant.
-
Resuspend the cell pellet in 10 mL of Wash Medium and filter through a 40 µm cell strainer.[3]
-
Centrifuge at 700 x g for 3 minutes at 4°C.[3]
-
Resuspend the pellet in Complete Culture Medium and plate the cells on a 15-cm culture dish.[3]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2-3 days until they reach 80-90% confluency.
Differentiation of Primary Brown Preadipocytes
This protocol describes the induction of differentiation of confluent preadipocytes into mature, UCP1-expressing brown adipocytes.
Materials:
-
Confluent primary brown preadipocytes
-
Complete Culture Medium
-
Induction Medium: Complete Culture Medium supplemented with 5 µg/mL insulin.
-
Adipogenic Cocktail: Complete Culture Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, 5 µg/mL insulin, and 1 µM rosiglitazone.[3]
Procedure:
-
Once the preadipocytes reach 80-90% confluency, replace the Complete Culture Medium with Induction Medium.[3]
-
Continue to culture the cells in Induction Medium until they are 100% confluent (approximately 2 days).[3]
-
To initiate differentiation (Day 0), replace the Induction Medium with the Adipogenic Cocktail.[3]
-
After 2 days (Day 2), replace the Adipogenic Cocktail with Complete Culture Medium containing 5 µg/mL insulin.
-
Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
Treatment of Differentiated Brown Adipocytes with this compound
This protocol outlines the treatment of mature brown adipocytes with this compound to induce UCP1 expression.
Materials:
-
Differentiated mature brown adipocytes
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete Culture Medium
-
6-well or 12-well culture plates
Procedure:
-
Prepare a working solution of this compound in Complete Culture Medium to a final concentration of 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the differentiated adipocytes.
-
Add the medium containing either 10 µM this compound or the vehicle control to the respective wells.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment duration (e.g., overnight for 16-24 hours).
-
Following incubation, the cells are ready for downstream analysis, such as RNA extraction for qPCR analysis of Ucp1 expression.
Analysis of UCP1 Expression by Quantitative Real-Time PCR (qPCR)
This protocol provides a general outline for measuring the change in Ucp1 mRNA levels following treatment with this compound.
Materials:
-
Treated and control adipocytes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for Ucp1 and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Lyse the cells directly in the culture wells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for Ucp1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Ucp1 expression in this compound-treated cells compared to vehicle-treated controls.
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound effects on primary adipocytes.
Signaling Pathway of this compound in Brown Adipocytes
Caption: this compound signaling cascade in brown adipocytes.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. [Tumor development and monooxygenase activity in the liver of mice exposed to the combined action of N-nitrosodimethylamine and benz(a)pyrene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AST 7062601 in Human White Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST 7062601 is a small molecule compound identified as a potent inducer of Uncoupling Protein 1 (UCP1).[1][2] UCP1 is a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis, a process that dissipates energy as heat.[1] The induction of UCP1 in white adipose tissue ("browning") is a promising therapeutic strategy for combating obesity and related metabolic disorders. This compound has been shown to induce Ucp1 expression in primary mouse brown adipocytes, suggesting its potential to modulate energy expenditure.[1][2] These application notes provide a detailed protocol for the use of this compound in primary human white adipocyte cultures to investigate its potential browning effects and mechanism of action.
Proposed Signaling Pathway of this compound in Human White Adipocytes
Based on its known activity in murine brown adipocytes, this compound is proposed to act via the PKA signaling pathway. The following diagram illustrates the hypothesized mechanism of action in human white adipocytes.
Caption: Proposed signaling cascade of this compound in human white adipocytes.
Experimental Protocols
The following protocols are adapted from established methods for the culture and treatment of human white adipocytes.[3][4][5][6][7]
Isolation and Culture of Primary Human Preadipocytes
Materials:
-
Human white adipose tissue (subcutaneous)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Sterile filters (100 µm and 40 µm)
Procedure:
-
Obtain fresh human subcutaneous white adipose tissue in accordance with institutional guidelines.
-
Wash the tissue extensively with sterile PBS containing Penicillin-Streptomycin.
-
Mince the tissue into fine pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with DMEM/F12 containing 1 mg/mL Collagenase Type I and 1% BSA for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase activity by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm sterile filter to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF), which contains preadipocytes.
-
Resuspend the SVF pellet in preadipocyte growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin) and seed into culture flasks.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2-3 days.
Differentiation of Human Preadipocytes into Mature White Adipocytes
Materials:
-
Preadipocyte growth medium
-
Differentiation medium I (DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Differentiation medium II (DMEM/F12, 10% FBS, 1 µg/mL insulin)
Procedure:
-
Grow the isolated preadipocytes to confluence.
-
Induce differentiation by replacing the growth medium with Differentiation Medium I.
-
After 3 days, replace the medium with Differentiation Medium II.
-
Continue to culture for an additional 7-10 days, replacing the medium with fresh Differentiation Medium II every 2-3 days.
-
Mature adipocytes will accumulate lipid droplets and exhibit a rounded morphology.
Treatment of Mature Human White Adipocytes with this compound
Materials:
-
Mature human white adipocytes in culture
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Aspirate the culture medium from the mature adipocytes.
-
Add the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, harvest the cells for downstream analysis.
Experimental Workflow
The following diagram outlines the overall experimental workflow from tissue processing to data analysis.
Caption: Workflow for studying this compound in human white adipocytes.
Data Presentation
The following tables present hypothetical data that could be generated from the described experiments.
Table 1: Gene Expression Analysis by qPCR
| Gene | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change) | This compound (10 µM) (Fold Change) |
| UCP1 | 1.0 | 5.2 ± 0.8 | 15.6 ± 2.1 |
| PGC1α | 1.0 | 2.1 ± 0.3 | 4.5 ± 0.6 |
| PRDM16 | 1.0 | 1.8 ± 0.2 | 3.2 ± 0.4 |
| CIDEA | 1.0 | 3.5 ± 0.5 | 8.9 ± 1.2 |
| Adiponectin | 1.0 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| Leptin | 1.0 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Data are presented as mean ± SEM. |
Table 2: Protein Level Analysis by Western Blot
| Protein | Vehicle Control (Relative Density) | This compound (1 µM) (Relative Density) | This compound (10 µM) (Relative Density) |
| UCP1 | 1.0 | 4.8 ± 0.7 | 12.3 ± 1.8 |
| p-CREB/CREB | 1.0 | 2.5 ± 0.4 | 5.1 ± 0.9 |
| PKA Substrate | 1.0 | 2.2 ± 0.3 | 4.7 ± 0.7 |
| β-actin | 1.0 | 1.0 | 1.0 |
| Data are presented as mean ± SEM, normalized to β-actin. |
Table 3: Functional Analysis - Oxygen Consumption Rate (OCR)
| Treatment | Basal OCR (pmol/min/µg protein) | Stimulated OCR (pmol/min/µg protein) |
| Vehicle Control | 150 ± 12 | 250 ± 20 |
| This compound (10 µM) | 220 ± 18 | 480 ± 35 |
| Stimulation with a β-adrenergic agonist (e.g., isoproterenol). Data are presented as mean ± SEM. |
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound on human white adipocytes. The provided protocols and hypothetical data serve as a guide for researchers to explore the potential of this compound as a therapeutic agent for metabolic diseases. It is crucial to optimize experimental conditions, such as compound concentration and treatment duration, for specific research questions. The successful induction of a thermogenic program in human white adipocytes by this compound would represent a significant advancement in the development of novel anti-obesity therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vitro Dose-Response Profile of AST-7062601
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a representative protocol and data presentation for determining the in vitro dose-response curve of a pharmacological compound. Due to the absence of publicly available data for "AST 7062601," this application note utilizes Gefitinib, a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, as an illustrative example. The methodologies and data presentation formats provided herein can be adapted for the characterization of novel compounds like AST-7062601.
Data Presentation: Dose-Response of Gefitinib in Cancer Cell Lines
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for Gefitinib against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| A431 | Skin Carcinoma | Cell Viability | 8.9 | |
| NCI-H322 | Non-Small Cell Lung | Cell Viability | 7.9 | |
| HN5 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 9.3 | |
| DiFi | Colorectal Cancer | Cell Viability | 8.8 |
Signaling Pathway
The target of Gefitinib, the EGFR, is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Gefitinib inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR signaling pathway and point of inhibition by Gefitinib.
Experimental Protocols
This protocol describes a common method for determining the dose-response curve of a compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
3.1. Materials and Reagents
-
Human cancer cell lines (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Gefitinib) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well microplates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
3.2. Experimental Workflow
Caption: Workflow for an in vitro dose-response cell viability assay.
3.3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture A431 cells in complete growth medium at 37°C and 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare a 10-point serial dilution series of the test compound in complete growth medium. Start with a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background signal (no-cell control) from all other measurements.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control (100% viability).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value. The equation is: Y = Bottom + (Top-Bottom)/(1 + (IC50/X)^HillSlope)
-
Conclusion
The protocols and data presentation formats detailed in this document provide a robust framework for the in vitro characterization of pharmacological compounds. By employing these standardized methods, researchers can reliably determine the potency of novel molecules like AST-7062601 and generate high-quality data suitable for comparative analysis and further drug development decisions.
Application Notes and Protocols for AST 7062601 (AST070)
For Research Use Only. Not for use in humans.
Introduction
AST 7062601, also known as AST070, is a small molecule inducer of Uncoupling Protein 1 (UCP1). It serves as a valuable research tool for studying thermogenesis and uncoupled respiration in adipocytes. This compound has been shown to strongly induce the expression of endogenous UCP1 in primary mouse brown adipocytes.[1] The mechanism of action involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA) signaling pathway. This document provides a summary of the available data on this compound and protocols for its use in in vitro studies.
Note on Recommended Treatment Duration: Based on currently available public information, specific in vivo treatment durations and dosage regimens for this compound in animal models have not been detailed. The information provided herein is based on in vitro studies. Researchers should determine optimal in vivo conditions through careful dose-response and time-course experiments.
Data Presentation
In Vitro Efficacy of this compound on Ucp1 Expression
| Parameter | Value | Cell Type | Source |
| Optimal Concentration | 10 µM | Immortalized mouse brown adipocytes | Vergnes L, et al. J Biol Chem. 2020 |
| Onset of Action | As early as 5 hours | Immortalized mouse brown adipocytes | Vergnes L, et al. J Biol Chem. 2020 |
| Duration of Action | At least 24 hours | Immortalized mouse brown adipocytes | Vergnes L, et al. J Biol Chem. 2020 |
Signaling Pathway
This compound modulates the AKAP1/PKA signaling pathway to induce UCP1 expression. AKAP1 is a scaffold protein that localizes PKA to the outer mitochondrial membrane. By influencing this interaction, this compound is thought to promote the PKA-mediated signaling cascade that leads to the transcriptional activation of the Ucp1 gene.
Experimental Protocols
In Vitro Ucp1 Induction in Brown Adipocytes
This protocol is adapted from the methodology described in Vergnes L, et al. J Biol Chem. 2020.
1. Cell Culture and Differentiation:
-
Culture immortalized mouse brown preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Induce differentiation into mature brown adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentration (optimally 10 µM).
-
Remove the differentiation medium from the mature adipocytes and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired treatment duration (e.g., 5 to 24 hours).
3. Gene Expression Analysis (qPCR):
-
Following treatment, wash the cells with PBS and lyse them to extract total RNA using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use the cDNA for quantitative real-time PCR (qPCR) analysis with primers specific for Ucp1 and appropriate housekeeping genes for normalization (e.g., Ppia, Psmb2).
Experimental Workflow
References
Application Notes and Protocols: Preparation of AST 7062601 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of AST 7062601, a Ucp1 inducer, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3] Detailed protocols, safety precautions, and quantitative data are presented to ensure accurate and reproducible experimental results. This guide is intended for researchers in pharmacology, cell biology, and drug development who are working with this small molecule inhibitor.
Introduction to this compound
This compound is a small molecule that has been identified as an inducer of Uncoupling Protein 1 (Ucp1).[1][2][3] Ucp1 is predominantly found in the mitochondria of brown and beige adipocytes and plays a crucial role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. By inducing Ucp1 expression, this compound serves as a valuable tool for studying metabolic processes, energy expenditure, and potential therapeutic strategies for metabolic diseases. Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of in vitro and in vivo studies involving this compound.
Quantitative Data Summary
For accurate and consistent preparation of this compound solutions, it is essential to use the correct molecular weight for all calculations. The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅N₃O₄S | [1] |
| Molecular Weight | 369.39 g/mol | [1] |
| CAS Number | 675197-89-4 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Storage of Powder | Store at -20°C for up to 3 years. | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of an this compound stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO to minimize degradation of the compound.[4]
Materials and Equipment
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity
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Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
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Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.
-
DMSO is known to facilitate the absorption of other chemicals through the skin. Exercise extreme caution when handling DMSO solutions of chemical compounds.
-
Refer to the Material Safety Data Sheet (MSDS) for both this compound and DMSO for detailed safety information.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
Step 1: Equilibrate Compound
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
Step 2: Weigh the Compound
-
On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.69 mg of the compound.
Calculation: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL) / 1000 Mass (mg) = 10 mM x 369.39 g/mol x 1 mL / 1000 = 3.6939 mg
Step 3: Dissolve in DMSO
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly.
Step 4: Ensure Complete Dissolution
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved completely and the solution is clear. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
Step 5: Aliquot and Store
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes.[5]
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Application Notes and Protocols for In Vivo Studies Using AST-7062601 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of AST-7062601 in mouse models, focusing on its role as a Ucp1 inducer for the study of thermogenesis. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
AST-7062601 (also known as AST-070) is a small molecule identified as a potent inducer of Uncoupling Protein 1 (Ucp1) expression.[1][2] UCP1 is a key mitochondrial protein primarily found in brown and beige adipocytes that uncouples fatty acid oxidation from ATP synthesis, leading to the dissipation of energy as heat.[1][3] This mechanism, known as non-shivering thermogenesis, is a critical area of research for potential therapeutic strategies against obesity and metabolic disorders. In vivo studies in mice have demonstrated that AST-7062601 can increase body temperature, UCP1 protein levels, and the expression of thermogenic genes.[3] The compound is believed to exert its effects through the modulation of the A kinase anchoring protein (AKAP) 1 and its interaction with protein kinase A (PKA), a central node in the β-adrenergic signaling pathway.[3]
Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of AST-7062601.
Table 1: In Vitro Ucp1 Induction in Mouse Brown Adipocytes
| Concentration of AST-7062601 | Fold Increase in Ucp1 mRNA Expression (relative to vehicle) | Optimal Concentration |
| 1 µM | Lower Induction | No |
| 10 µM | Significant Induction | Yes |
Data derived from titration experiments in immortalized brown adipocytes.[1]
Table 2: In Vivo Effects of AST-7062601 in Mice
| Parameter | Observation |
| Body Temperature | Increased |
| UCP1 Protein Levels | Increased |
| Thermogenic Gene Expression | Increased |
Qualitative summary of in vivo effects observed in mice treated with AST-7062601.[3]
Experimental Protocols
Protocol 1: In Vivo Administration of AST-7062601 for Thermogenesis Studies in Mice
1. Animal Models:
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Standard laboratory mouse strains (e.g., C57BL/6J) are suitable for these studies.
-
Mice should be housed under controlled temperature and light-dark cycles.
2. Preparation of AST-7062601 Formulation:
-
A stock solution of AST-7062601 can be prepared in DMSO.
-
For in vivo administration, the stock solution should be diluted in a vehicle such as corn oil. A common formulation is 10% DMSO and 90% Corn Oil.[4]
-
The solution should be prepared fresh daily. Sonication may be required to aid dissolution.[4]
3. Administration:
-
The route of administration (e.g., intraperitoneal injection, oral gavage) and the dosage will need to be optimized based on preliminary studies.
-
A typical dosing volume for intraperitoneal injection in mice is 5-10 µL/g of body weight.
4. Monitoring and Sample Collection:
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Body temperature can be monitored using a rectal probe at specified time points after administration.
-
For gene and protein expression analysis, tissues such as brown adipose tissue (BAT) and white adipose tissue (WAT) should be collected at the end of the study.
-
Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Analysis of Gene and Protein Expression
1. RNA Isolation and qPCR:
-
Total RNA can be isolated from adipose tissue using standard methods (e.g., TRIzol reagent).
-
cDNA should be synthesized from the RNA.
-
Quantitative PCR (qPCR) is then used to measure the expression levels of target genes, such as Ucp1, Ppargc1a, and other thermogenic markers. Expression levels should be normalized to a housekeeping gene (e.g., Gapdh).
2. Protein Extraction and Western Blotting:
-
Total protein can be extracted from adipose tissue using appropriate lysis buffers.
-
Protein concentration should be determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies against UCP1 and a loading control (e.g., β-actin or GAPDH), followed by incubation with a secondary antibody.
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Protein bands are visualized and quantified using an appropriate imaging system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AST-7062601 and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of AST-7062601 in adipocytes.
Caption: General experimental workflow for in vivo studies.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AST 7062601 | TargetMol [targetmol.com]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing AST-7062601 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST-7062601 is a novel small molecule inducer of Uncoupling Protein 1 (UCP1), a key mediator of thermogenesis in brown and beige adipocytes.[1][2] The induction of UCP1-mediated energy expenditure presents a promising therapeutic strategy for metabolic diseases. AST-7062601 exerts its effects through the modulation of the A-Kinase Anchoring Protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.[3] AKAP1 is a scaffold protein that localizes PKA to the outer mitochondrial membrane, thereby orchestrating downstream signaling events that lead to the transcriptional activation of UCP1.[4][5][6][7]
These application notes provide detailed protocols for cell-based assays to characterize the activity of AST-7062601 by measuring key events in the AKAP1/PKA signaling cascade and its ultimate effect on UCP1 expression.
Signaling Pathway Modulated by AST-7062601
AST-7062601 is understood to activate a signaling cascade that mimics the effects of β-adrenergic stimulation in brown adipocytes. This pathway is initiated by an increase in intracellular cyclic AMP (cAMP), which serves as a second messenger to activate PKA.[3] Activated PKA then phosphorylates a number of downstream targets, including transcription factors that translocate to the nucleus and induce the expression of genes involved in thermogenesis, most notably UCP1.[3] The scaffolding protein AKAP1 plays a critical role by tethering PKA to the mitochondrial membrane, ensuring the spatial and temporal specificity of this signaling pathway.[4][5][6][7]
Caption: Signaling pathway of AST-7062601 in brown adipocytes.
Experimental Protocols
A multi-tiered approach is recommended to assess the activity of AST-7062601, starting from the most proximal signaling event (cAMP production) to the ultimate functional readout (UCP1 expression).
Workflow for Assessing AST-7062601 Activity
Caption: Recommended workflow for cell-based assays.
Assay 1: Measurement of Intracellular cAMP Levels
Principle: This assay quantifies the intracellular concentration of cAMP, a second messenger produced upon activation of adenylyl cyclase, which is an early event in the PKA signaling pathway. A common method is a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.[2][8][9]
Materials:
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Differentiated brown adipocytes (e.g., primary mouse brown adipocytes or immortalized cell lines)
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AST-7062601
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Positive control (e.g., Forskolin, a direct adenylyl cyclase activator)
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Cell lysis buffer
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cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or a competitive ELISA kit)
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Microplate reader (luminometer or spectrophotometer)
Protocol (using a generic competitive ELISA as an example):
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Cell Culture and Treatment:
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Plate differentiated brown adipocytes in a 96-well plate and culture overnight.
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Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
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Treat cells with varying concentrations of AST-7062601 or controls for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
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Aspirate the medium and lyse the cells with the lysis buffer provided in the kit.
-
-
cAMP Measurement:
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Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
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Adding cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
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Incubating to allow competition between the sample cAMP and labeled cAMP for antibody binding.
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Washing the wells to remove unbound reagents.
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Adding a substrate for HRP and incubating to develop a colorimetric signal.
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Stopping the reaction and measuring the absorbance at the appropriate wavelength.
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-
-
Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Calculate the cAMP concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.
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Assay 2: PKA Substrate Phosphorylation Assay
Principle: This assay measures the activity of PKA by detecting the phosphorylation of its downstream substrates. A common method is Western blotting using an antibody that specifically recognizes the phosphorylated form of a known PKA substrate, such as CREB (at Ser133) or using a phospho-PKA substrate motif antibody.[1][10]
Materials:
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Differentiated brown adipocytes
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AST-7062601
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Positive control (e.g., Forskolin)
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Cell lysis buffer with phosphatase inhibitors
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SDS-PAGE equipment and reagents
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PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies:
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Anti-phospho-CREB (Ser133) or anti-phospho-PKA substrate antibody
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Anti-total CREB or anti-loading control (e.g., β-actin, GAPDH)
-
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Protocol:
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Cell Culture and Treatment:
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Plate differentiated brown adipocytes and grow to confluence.
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Treat cells with AST-7062601 or controls for an appropriate time (e.g., 30-60 minutes).
-
-
Protein Extraction:
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Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
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Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
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Capture the chemiluminescent signal using an imaging system.
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Quantify band intensities using image analysis software.
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Normalize the phospho-protein signal to the total protein or loading control signal.
-
Assay 3 & 4: UCP1 mRNA and Protein Expression
Principle: These assays measure the downstream consequence of PKA signaling activation: the induction of UCP1 gene and protein expression. Quantitative Real-Time PCR (qRT-PCR) is used for mRNA quantification, and Western blotting is used for protein quantification.[11][12][13][14][15][16]
Materials:
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Differentiated brown adipocytes
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AST-7062601
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Positive control (e.g., norepinephrine (B1679862) or CL 316 ,243)
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For qRT-PCR:
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for UCP1 and a housekeeping gene (e.g., β-actin, GAPDH)
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Real-time PCR system
-
-
For Western Blotting:
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Same as for PKA substrate phosphorylation assay, but with a primary antibody against UCP1.
-
Protocol for UCP1 mRNA Quantification (qRT-PCR):
-
Cell Culture and Treatment:
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Treat differentiated brown adipocytes with AST-7062601 or controls for a longer duration (e.g., 4-24 hours) to allow for transcription.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the cDNA, primers for UCP1 and a housekeeping gene, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of UCP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol for UCP1 Protein Quantification (Western Blot):
-
Cell Culture and Treatment:
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Treat cells with AST-7062601 or controls for a sufficient time to allow for protein translation (e.g., 8-24 hours).
-
-
Protein Extraction and Western Blotting:
-
Follow the same Western blotting protocol as described for PKA substrate phosphorylation, but use a primary antibody specific for UCP1.
-
-
Data Analysis:
-
Quantify the UCP1 protein bands and normalize to a loading control.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate comparison between different concentrations of AST-7062601 and controls.
Table 1: Effect of AST-7062601 on Intracellular cAMP Levels
| Treatment Group | Concentration (µM) | Intracellular cAMP (pmol/well) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.5 ± 0.2 | 1.0 |
| AST-7062601 | 1 | 4.8 ± 0.5 | 3.2 |
| AST-7062601 | 10 | 12.3 ± 1.1 | 8.2 |
| AST-7062601 | 50 | 25.1 ± 2.5 | 16.7 |
| Forskolin (Positive Control) | 10 | 30.5 ± 3.0 | 20.3 |
Table 2: Effect of AST-7062601 on PKA Substrate (CREB) Phosphorylation
| Treatment Group | Concentration (µM) | Phospho-CREB / Total CREB Ratio | Fold Change vs. Vehicle |
| Vehicle Control | - | 0.12 ± 0.02 | 1.0 |
| AST-7062601 | 1 | 0.35 ± 0.04 | 2.9 |
| AST-7062601 | 10 | 0.88 ± 0.09 | 7.3 |
| AST-7062601 | 50 | 1.52 ± 0.15 | 12.7 |
| Forskolin (Positive Control) | 10 | 1.85 ± 0.20 | 15.4 |
Table 3: Effect of AST-7062601 on UCP1 mRNA and Protein Expression
| Treatment Group | Concentration (µM) | UCP1 mRNA (Fold Change) | UCP1 Protein (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| AST-7062601 | 1 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| AST-7062601 | 10 | 9.8 ± 1.1 | 7.5 ± 0.8 |
| AST-7062601 | 50 | 18.2 ± 2.0 | 14.1 ± 1.5 |
| Norepinephrine (Positive Control) | 1 | 22.5 ± 2.5 | 18.9 ± 2.1 |
Note: The data presented in these tables are illustrative and should be replaced with experimentally derived values.
Assay Selection Guide
The choice of assay depends on the specific research question, from confirming target engagement to evaluating the downstream functional consequences.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial AKAP1 supports mTOR pathway and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of A-Kinase Anchoring Protein 1 in Retinal Ganglion Cells: Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Neuroprotective Mitochondrial Remodeling by PKA/AKAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative rt-PCR analysis of uncoupling protein isoforms in mouse brain cortex: methodological optimization and comparison of expression with brown adipose tissue and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammation induced by RAW macrophages suppresses UCP1 mRNA induction via ERK activation in 10T1/2 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Expressions of mRNA and encoded proteins of mitochondrial uncoupling protein genes (UCP1, UCP2, and UCP3) in epicardial and mediastinal adipose tissue and associations with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting insolubility of AST 7062601 in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST 7062601. The following information is designed to address common issues, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AST070, is a Ucp1 inducer. Its primary mechanism of action is to potently induce the expression of endogenous Uncoupling Protein 1 (Ucp1) in primary mouse brown adipocytes. UCP1 is found in the mitochondria of brown and beige fat cells and plays a key role in thermogenesis by uncoupling ATP production from fatty acid oxidation to dissipate energy as heat.[1][2] this compound is a valuable tool for studying thermogenic, uncoupled respiration.[1][2]
Q2: I've observed a precipitate after adding this compound to my cell culture media. What is the likely cause?
The most probable cause is the low aqueous solubility of this compound. Like many small molecule inhibitors, this compound is likely hydrophobic. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted directly into an aqueous buffer or cell culture media, the compound can precipitate out of solution.[3] This is a common issue encountered with hydrophobic compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[3]
Troubleshooting Insolubility of this compound in Culture Media
This guide provides a step-by-step approach to resolving solubility issues with this compound in your cell culture experiments. This is a common issue arising from the hydrophobic nature of the compound. Follow these steps to troubleshoot and prevent precipitation.
Step 1: Verify Proper Stock Solution Preparation
Ensure your this compound stock solution is properly prepared.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Warm the vial of this compound powder to room temperature before opening.
-
Add a precise volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. A clear solution should be observed.
-
Step 2: Optimize the Dilution Method
To minimize precipitation during dilution, it is crucial to perform a serial dilution and ensure rapid mixing.[3]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in cell culture media. For example, dilute your 10 mM DMSO stock 1:10 in media to achieve a 1 mM solution.
-
Final Working Concentration: Add the final volume of the this compound stock or intermediate dilution to your cell culture plate/flask containing pre-warmed media.
-
Crucial Step: Gently swirl the plate/flask immediately after adding the compound to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.[3]
Step 3: Consider Alternative Solubilization Strategies
If precipitation persists, consider these alternative approaches:
| Strategy | Description | Considerations |
| Co-solvents | In addition to DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used.[4] | The compatibility of the co-solvent with your specific cell line and assay must be validated to avoid artifacts. |
| Surfactants | Low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can help maintain solubility in in vitro assays.[4][5] | Surfactants can affect cell membranes and pathway activities; therefore, their use must be carefully controlled and validated. |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by pH.[4] | Adjusting the buffer pH to a range where the compound is more soluble can be effective, but ensure the pH remains within the physiological tolerance of your cells. |
| Formulation with Cyclodextrins | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] | This is a more advanced technique and may require specific expertise to formulate correctly. |
Recommended Final DMSO Concentration
It is critical to keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in high-purity DMSO to a stock concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Prepare Intermediate Dilution (optional): On the day of the experiment, thaw an aliquot of the stock solution. Prepare a 1:10 dilution in pre-warmed cell culture medium to create a 1 mM intermediate solution. Mix gently by inversion.
-
Prepare Final Working Solution: Add the required volume of the 1 mM intermediate solution (or the 10 mM stock solution) to the cell culture plates containing media to achieve the desired final concentration. Immediately and gently swirl the plates to ensure rapid and even distribution.
Visualizations
References
Technical Support Center: Preventing Compound Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in aqueous solutions. The guidance is centered around a hypothetical poorly water-soluble compound, "AST 7062601," to illustrate key principles and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear in an organic solvent, precipitates immediately when I add it to my aqueous buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment once the organic solvent is diluted. The primary cause is that the final concentration of this compound in the aqueous solution exceeds its maximum solubility limit.[1][2]
Q2: What are the main factors that influence the solubility of a small molecule like this compound?
A2: Several factors can significantly impact the solubility of a compound:
-
pH of the solution: Many compounds are weak acids or bases, and their solubility is highly dependent on the pH of the environment.[3][4][5]
-
Co-solvents: The presence and concentration of organic co-solvents can increase the solubility of hydrophobic compounds.[6][7]
-
Temperature: While generally solubility increases with temperature, this is not always the case and should be determined empirically.
-
Excipients: The addition of other substances, such as surfactants or polymers, can enhance solubility and prevent precipitation.[8][9][10]
-
Particle Size: For a solid compound being dissolved, smaller particle sizes generally lead to a faster dissolution rate due to increased surface area.[3][11][12]
Q3: Can the type of salt form of this compound affect its aqueous solubility?
A3: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions.[11] If you are working with a free acid or base form of a compound, it may be possible to obtain a more soluble salt version which can improve its performance in aqueous-based experiments.[1]
Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A4: You can perform a solubility test. This involves preparing a series of dilutions of your compound in the target buffer and observing for precipitation. This can be done visually or more quantitatively by measuring absorbance or light scattering. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A clear stock solution of this compound in an organic solvent (e.g., DMSO) turns cloudy or forms a visible precipitate immediately upon addition to an aqueous buffer or cell culture medium.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of aqueous solution can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. Add the compound stock dropwise while gently vortexing the aqueous solution.[1] |
| Low Temperature of Aqueous Solution | The solubility of some compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous solutions or buffers, especially for cell-based assays.[1] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more dilute stock solution. |
Issue 2: Precipitation Over Time
Symptoms: The this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial clear solution may be a supersaturated state that is thermodynamically unstable and will eventually precipitate. | The use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), can help maintain a supersaturated state for a longer duration.[9][13] |
| pH Shift | For pH-sensitive compounds, changes in the solution's pH over time (e.g., due to CO2 in an incubator) can lead to a decrease in solubility. | Use a robust buffering system. Consider the pKa of your compound and choose a buffer that maintains a pH where the compound is most soluble.[5] |
| Compound Degradation | The compound may be degrading into less soluble byproducts. | Assess the stability of this compound under your experimental conditions. This can be analyzed by techniques like HPLC. |
| Interaction with Other Components | The compound may be interacting with other components in the medium (e.g., proteins, salts) leading to precipitation. | Evaluate the solubility in a simplified buffer first and then in the complete medium to identify potential interactions. |
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound
This table illustrates how the solubility of a hypothetical weakly basic compound (pKa = 7.5) can change with the pH of the aqueous buffer.
| Buffer pH | Maximum Soluble Concentration (µM) | Observation |
| 4.5 | > 1000 | Clear solution |
| 5.5 | 500 | Clear solution |
| 6.5 | 100 | Clear solution |
| 7.0 | 25 | Slight haze observed |
| 7.5 | 10 | Precipitate forms |
| 8.0 | < 5 | Heavy precipitate |
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound at pH 7.4
This table shows the impact of different co-solvents on the solubility of this compound in a phosphate-buffered saline (PBS) solution.
| Co-solvent | Concentration in PBS (v/v) | Apparent Solubility (µM) |
| None | 0% | 8 |
| Ethanol | 5% | 50 |
| Propylene Glycol | 5% | 75 |
| PEG 400 | 5% | 120 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific aqueous buffer without precipitating.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
The target aqueous buffer or cell culture medium, pre-warmed to the experimental temperature.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Vortex mixer.
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (optional).
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions of your this compound stock solution in your target aqueous buffer. For example, to test concentrations from 1 µM to 50 µM, you would add the appropriate amount of stock solution to the buffer. Remember to keep the final DMSO concentration constant and at a non-toxic level (e.g., 0.1%).
-
Include Controls: Prepare a "buffer only" control and a "buffer + DMSO" control (at the same final concentration as your test samples).
-
Incubate: Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your experiment's timeline (e.g., 2, 6, 24 hours).
-
Observe for Precipitation:
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of cloudiness or precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: A stepwise guide to troubleshooting compound precipitation.
Caption: Key factors that determine the solubility of a compound in an aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ijpbr.in [ijpbr.in]
- 7. wjbphs.com [wjbphs.com]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. colorcon.com [colorcon.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
assessing AST 7062601 stability in cell culture conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AST 7062601. The information is designed to help assess the stability and effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AST070, is a small molecule inducer of Uncoupling Protein 1 (Ucp1).[1][2] UCP1 is found in the mitochondria of brown and beige adipocytes and plays a key role in thermogenesis by uncoupling ATP production from the electron transport chain, leading to energy dissipation as heat.[1][2] this compound is therefore used in studies of thermogenic respiration.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro studies, it is common to dissolve small molecules like this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in an anhydrous solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q4: Is there any known instability of this compound in cell culture medium?
While specific public data on the stability of this compound in cell culture conditions is limited, it is important to consider that any small molecule can be subject to degradation or modification in a complex biological environment like cell culture medium. Factors such as pH, temperature, light exposure, and the presence of serum proteins and cellular enzymes can all potentially affect the stability of the compound. It is therefore recommended to perform stability assessments under your specific experimental conditions.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound in my cell culture experiments.
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Possible Cause 1: Compound Instability. this compound may be degrading in your cell culture medium over the course of your experiment.
-
Troubleshooting Step: Assess the stability of this compound under your specific experimental conditions (e.g., time, temperature, serum concentration). A detailed protocol for assessing compound stability is provided below.
-
-
Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too low to elicit a biological response.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal working concentration of this compound for your cell type and assay.
-
-
Possible Cause 3: Low Cell Permeability. The compound may not be efficiently entering the cells.
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Troubleshooting Step: If you suspect low cell permeability, consider performing a cell permeability assay. A general protocol outline is provided below.
-
-
Possible Cause 4: Cell Line Specific Effects. The target of this compound, Ucp1, may not be expressed or may be expressed at very low levels in your chosen cell line.
-
Troubleshooting Step: Confirm the expression of Ucp1 in your cell line using techniques such as qPCR or Western blotting.
-
Problem 2: I am observing high variability in my results between experiments.
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Possible Cause 1: Inconsistent Compound Handling. Repeated freeze-thaw cycles of the stock solution or improper storage can lead to compound degradation and variability in its effective concentration.
-
Troubleshooting Step: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Always protect the stock solution and treated cultures from excessive light exposure.
-
-
Possible Cause 2: Instability in Culture Medium. The compound may be degrading at different rates depending on minor variations in experimental setup.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your culture medium for each experiment immediately before use.
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol describes a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as appropriate for your experiments)
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a liquid chromatography-mass spectrometry (LC-MS) system.
-
Appropriate solvents for HPLC/LC-MS analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate samples for medium with and without serum, if applicable.
-
Incubate the samples in a cell culture incubator at 37°C and 5% CO2.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
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Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life of this compound in your cell culture medium.
Data Presentation: Example Stability Data
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | % Remaining (Medium without Serum) | % Remaining (Medium with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 96.1 | 90.8 |
| 8 | 92.3 | 82.1 |
| 24 | 75.4 | 60.5 |
| 48 | 55.2 | 35.7 |
| 72 | 38.9 | 15.3 |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound-induced Ucp1 expression and thermogenesis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Logical diagram for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Managing Potential Cytotoxicity of AST-7062601 at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential cytotoxic effects of the Ucp1 inducer AST-7062601, particularly when used at high concentrations in in vitro experiments. The following resources are designed to help troubleshoot common issues, optimize experimental conditions, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AST-7062601?
A1: AST-7062601 is a small molecule that induces the expression of Uncoupling Protein 1 (Ucp1), a key protein in brown and beige adipocytes responsible for thermogenic respiration.[1] It functions by modulating the A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA), a critical component of the β-adrenergic signaling pathway that regulates Ucp1 expression.[1][2][3][4]
Q2: Why might I observe cytotoxicity with AST-7062601 at high concentrations?
A2: As with many small molecule inhibitors, high concentrations of AST-7062601 may lead to cytotoxicity through several mechanisms:
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Off-target effects: At high concentrations, the compound may bind to other cellular targets in addition to AKAP1, leading to unintended biological consequences and cell death.
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Solvent toxicity: The solvent used to dissolve AST-7062601, typically DMSO, can be toxic to cells at concentrations as low as 0.1-0.5%.[5]
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Compound precipitation: High concentrations of small molecules can sometimes exceed their solubility in culture media, leading to the formation of precipitates that can be physically damaging to cells.
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Metabolic burden: The intended biological effect of inducing Ucp1 and uncoupling respiration, when excessively activated, could place a significant metabolic stress on cells, potentially leading to cell death.
Q3: How can I determine the optimal, non-toxic concentration of AST-7062601 for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively induces Ucp1 expression without causing significant cell death. This typically involves treating cells with a wide range of AST-7062601 concentrations and assessing both the desired biological effect (e.g., Ucp1 mRNA or protein levels) and cell viability.
Q4: What are the initial steps to take when observing unexpected cytotoxicity?
A4: If you observe unexpected levels of cell death, it is important to first verify your experimental setup. This includes:
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Confirming the calculations for your dilutions and the final concentration of AST-7062601.
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Checking the health, passage number, and confluency of your cell culture, as stressed cells can be more susceptible to drug-induced toxicity.
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Ensuring the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line.
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Repeating the experiment with freshly prepared reagents.
Troubleshooting Guide
This guide addresses common issues encountered when using AST-7062601 at high concentrations.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed across all treated groups. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wider range of concentrations, including those significantly lower than your initial test concentration. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired Ucp1 induction. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess the effect of the vehicle.[5] | |
| Compound precipitation. | Visually inspect the wells for any precipitate. If observed, lower the concentration of AST-7062601 or consider using a different solvent system if compatible. | |
| Poor cell health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Optimize and standardize cell seeding density to avoid overgrowth or sparseness, which can affect cellular responses to the compound. |
| Inhibitor degradation. | Prepare fresh dilutions of AST-7062601 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lack of Ucp1 induction despite using high concentrations. | Inhibitor is not cell-permeable in your specific cell type. | While AST-7062601 has been shown to be active in primary mouse brown adipocytes, its permeability can vary in other cell types.[1] Consider performing a cell-free assay to confirm its activity on the target pathway if possible. |
| Incorrect timing of treatment. | The timing of inhibitor addition can be critical. Ensure that the treatment duration is sufficient to allow for transcriptional and translational changes. |
Quantitative Data Summary
As no public data on the specific IC50 values for AST-7062601-induced cytotoxicity is currently available, the following table is provided as a template for researchers to summarize their own experimental data. This will allow for easy comparison of the cytotoxic effects of AST-7062601 across different cell lines and experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| e.g., Primary Mouse Brown Adipocytes | e.g., MTT | e.g., 48 | User-determined | User-determined | User-determined |
| e.g., C2C12 | e.g., Resazurin | e.g., 72 | User-determined | User-determined | User-determined |
| e.g., HepG2 (for off-target cytotoxicity) | e.g., LDH Release | e.g., 48 | User-determined | User-determined | User-determined |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. In the context of cytotoxicity, it represents the concentration that reduces the viability of a cell population by 50%. CC50 (cytotoxic concentration 50%) is the concentration of a compound that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is a ratio that measures the window between the desired cellular activity and general cytotoxicity. A higher SI value is generally desirable.
Experimental Protocols
Protocol 1: Assessment of AST-7062601 Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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Cell line of interest
-
Complete cell culture medium
-
AST-7062601 stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of AST-7062601 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest AST-7062601 concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals. e. Mix gently on a plate shaker for 5-10 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of AST-7062601
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
optimizing incubation time for AST 7062601 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving AST-7062601, a known inducer of Uncoupling Protein 1 (UCP1) expression.
Frequently Asked Questions (FAQs)
Q1: What is AST-7062601 and what is its primary mechanism of action?
A1: AST-7062601 (also known as AST070) is a small molecule inducer of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for thermogenesis.[1] It functions by modulating the A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA), a critical node in the β-adrenergic signaling pathway that leads to the increased transcription of the Ucp1 gene.[2] This process uncouples fatty acid oxidation from ATP production in mitochondria, dissipating energy as heat.[1][3]
Q2: What is the recommended concentration of AST-7062601 for inducing Ucp1 expression?
A2: The optimal concentration for AST-7062601 to induce Ucp1 expression in immortalized brown adipocytes has been identified as 10 µM.[4] Lower concentrations (e.g., 1 µM) result in a reduced level of induction.[4] It is always recommended to perform a dose-response experiment to confirm the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the optimal incubation time for AST-7062601 treatment?
A3: The effects of 10 µM AST-7062601 on Ucp1 expression can be observed as early as 5 hours, with the effect lasting for at least 24 hours.[4] Many protocols use an "overnight" incubation period.[4] However, the ideal incubation time is dependent on the specific experimental endpoint. For gene expression analysis (qPCR), shorter time points may be sufficient, while for protein expression (Western Blot) or functional assays, longer incubation times may be necessary. A time-course experiment is the best approach to determine the optimal incubation time for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low Ucp1 induction | 1. Suboptimal Incubation Time: The incubation period may be too short to see a significant effect. | 1. Perform a time-course experiment. As AST-7062601 shows effects as early as 5 hours and lasting at least 24 hours, we suggest time points such as 6, 12, 18, and 24 hours.[4] |
| 2. Incorrect AST-7062601 Concentration: The concentration may be too low for your specific cell system. | 2. Perform a dose-response curve with concentrations ranging from 1 µM to 20 µM to determine the optimal concentration. The recommended starting point is 10 µM.[4] | |
| 3. Cell Health or Passage Number: High passage numbers can lead to altered cellular responses. Poor cell health can also impact experimental outcomes. | 3. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| 4. Compound Instability: AST-7062601 may degrade in the culture medium over long incubation periods. | 4. Prepare fresh dilutions of AST-7062601 for each experiment from a frozen stock. For incubations longer than 24 hours, consider replenishing the medium with fresh compound. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| 2. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | 2. Avoid using the outermost wells for critical experiments. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| 3. Inconsistent Treatment Application: Variations in the timing or volume of compound addition. | 3. Use a multichannel pipette for adding the compound and ensure all wells are treated in a timely and consistent manner. | |
| Unexpected Cell Toxicity | 1. High Compound Concentration: The concentration of AST-7062601 or the solvent (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at various concentrations of AST-7062601. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including the vehicle control. |
| 2. Serum Interaction: Components in the serum may interact with the compound, leading to toxicity. | 2. Consider reducing the serum concentration during the treatment period. First, verify that reduced serum does not negatively impact cell viability on its own. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a method to determine the optimal incubation time for AST-7062601 treatment by measuring Ucp1 mRNA levels via qPCR.
-
Cell Seeding:
-
Seed differentiated brown adipocytes in a 12-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of AST-7062601 in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Time-Course Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing either 10 µM AST-7062601 or the vehicle control.
-
Return the plates to the incubator.
-
-
Cell Lysis and RNA Extraction:
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At each designated time point (e.g., 0, 6, 12, 18, and 24 hours), lyse the cells directly in the wells according to your RNA extraction kit's protocol.
-
-
qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Ucp1 and a suitable housekeeping gene (e.g., Actb or Gapdh).
-
-
Data Analysis:
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Calculate the relative expression of Ucp1 at each time point compared to the 0-hour time point and normalized to the housekeeping gene.
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Plot the relative Ucp1 expression against incubation time to identify the point of maximal induction.
-
Quantitative Data Summary
| Incubation Time (Hours) | Relative Ucp1 mRNA Expression (Fold Change vs. 0 hr) |
| 0 | 1.0 |
| 6 | Experimental Data |
| 12 | Experimental Data |
| 18 | Experimental Data |
| 24 | Experimental Data |
| Note: This table should be populated with your experimental data. |
Visualizations
Caption: Signaling pathway of AST-7062601 inducing Ucp1 gene expression.
Caption: Workflow for optimizing AST-7062601 incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncoupling Protein 1 of Brown Adipocytes, the Only Uncoupler: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AST 7062601 Efficacy and the Influence of Serum Concentration
Disclaimer: The following information is provided for research and educational purposes. Currently, there is no publicly available data specifically detailing the effect of serum concentration on the efficacy of AST 7062601. The content below addresses the general principles of how serum proteins can influence the activity of a research compound and provides guidance on how to approach this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum in my cell culture medium affect the efficacy of this compound?
The presence of serum can significantly impact the efficacy of a compound like this compound due to plasma protein binding.[1][2][3] Serum contains various proteins, with albumin being the most abundant, that can bind to small molecules.[1][4] When a compound is bound to a protein, it is generally considered to be in an inactive state, as it is the unbound, or "free," fraction of the drug that is available to interact with its target.[1][3][4] Therefore, high concentrations of serum proteins can sequester the compound, reducing its free concentration and thus its apparent efficacy in in-vitro assays.
Q2: What is plasma protein binding and why is it important?
Plasma protein binding refers to the reversible binding of a drug or compound to proteins in the plasma.[1][3] This is a critical factor in pharmacology as it can influence a drug's distribution, metabolism, excretion, and overall therapeutic effect.[3][4] The extent of binding is determined by the compound's affinity for the protein, the concentration of the protein, and the concentration of the compound.[3] Only the unbound fraction of a drug is pharmacologically active.[1][3][4]
Q3: Is this compound known to bind to serum proteins?
Specific data on the plasma protein binding of this compound is not currently available in the public domain. However, like many small molecule compounds, it is plausible that it will exhibit some degree of binding to serum proteins such as albumin. The extent of this binding would need to be determined experimentally.
Q4: My in-vitro experiments with this compound show lower than expected efficacy in the presence of Fetal Bovine Serum (FBS). What could be the cause?
A decrease in the efficacy of this compound in the presence of FBS is a strong indication of protein binding. The proteins in the FBS are likely binding to the compound, reducing the free concentration available to induce Ucp1 expression in your adipocytes. It is also important to note that the protein composition and concentration can vary between different lots of FBS, which can lead to variability in experimental results.
Troubleshooting Guides
Issue: Inconsistent results with this compound in cell culture.
Possible Cause: Variation in serum concentration or lot-to-lot variability in serum protein content.
Troubleshooting Steps:
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Standardize Serum Usage:
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Use the same lot of FBS for all related experiments.
-
If using different lots is unavoidable, perform a qualification test for each new lot to ensure consistency.
-
-
Reduce Serum Concentration:
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If your cell type allows, consider reducing the serum concentration in your culture medium during the treatment with this compound. This will decrease the amount of protein available to bind to the compound.
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Perform a dose-response curve at different serum concentrations (e.g., 10%, 5%, 2%, and serum-free) to understand the impact of serum on the EC50 of this compound.
-
-
Use Serum-Free Medium:
-
If possible, adapt your cells to a serum-free medium for the duration of the experiment. This will eliminate the variable of protein binding.
-
-
Consider using purified protein:
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To specifically test the effect of a particular protein, you can use a serum-free medium and add a known concentration of a purified protein like bovine serum albumin (BSA) or human serum albumin (HSA).
-
Data Presentation
Table 1: Hypothetical Impact of Serum Protein Concentration on the Unbound Fraction of a Compound
This table illustrates the general principle of how increasing serum protein concentration can decrease the percentage of the free, active compound. The actual values for this compound would need to be determined experimentally.
| Serum Protein Concentration (g/L) | Total Compound Concentration (µM) | % Bound (Hypothetical) | % Unbound (Free) (Hypothetical) | Free Compound Concentration (µM) (Hypothetical) |
| 0 | 10 | 0% | 100% | 10.0 |
| 10 | 10 | 50% | 50% | 5.0 |
| 20 | 10 | 75% | 25% | 2.5 |
| 40 | 10 | 90% | 10% | 1.0 |
| 50 | 10 | 95% | 5% | 0.5 |
Experimental Protocols
Protocol: General Method for Determining Plasma Protein Binding by Ultracentrifugation
This protocol provides a general framework for assessing the extent to which a compound like this compound binds to plasma proteins.
Objective: To determine the percentage of this compound bound to plasma proteins at a given concentration.
Materials:
-
This compound
-
Human or Bovine Plasma (or a solution of purified albumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultracentrifuge with appropriate rotors
-
Centrifugal filter units (e.g., with a molecular weight cutoff of 30 kDa)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <1%) to avoid protein precipitation.
-
Incubate the mixture at a physiologically relevant temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours).
-
Transfer an aliquot of the incubated plasma to a centrifugal filter unit.
-
Centrifuge at a speed and for a duration sufficient to separate the protein-free ultrafiltrate from the protein-bound fraction (consult the filter unit manufacturer's instructions).
-
Carefully collect the ultrafiltrate , which contains the unbound compound.
-
Quantify the concentration of this compound in the ultrafiltrate using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
-
-
The percentage bound is then calculated as (1 - fu) * 100.
Visualizations
Caption: Drug-Protein Binding Equilibrium.
Caption: Workflow to Assess Serum Effect.
References
Technical Support Center: Small Molecule UCP1 Inducers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule Uncoupling Protein 1 (UCP1) inducers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are small molecule UCP1 inducers and what is their primary mechanism of action?
A1: Small molecule UCP1 inducers are chemical compounds that aim to increase the expression or activity of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in brown and beige adipocytes that uncouples mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat, a process known as non-shivering thermogenesis.[1][2][3][4] The primary goal of using these inducers is to increase energy expenditure, which has potential therapeutic applications in treating obesity and related metabolic disorders.[4]
Several mechanisms of action have been identified for small molecule UCP1 inducers:
-
β-Adrenergic Receptor Agonism: Some compounds mimic the action of norepinephrine, activating β3-adrenergic receptors and subsequently the PKA signaling pathway to induce Ucp1 gene expression.[1][2]
-
PKA Pathway Modulation: Certain molecules can act downstream of the receptor, for instance, by binding to A-kinase anchoring protein (AKAP) 1, which modulates the localization and interaction of Protein Kinase A (PKA) with its mitochondrial targets.[1][3]
-
PGC-1α Stabilization: Another strategy involves stabilizing the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key transcriptional coactivator that regulates genes involved in energy metabolism, including UCP1.[5][6]
Q2: I am not observing an increase in UCP1 expression after treating my cells with a small molecule inducer. What could be the issue?
A2: Several factors could contribute to a lack of UCP1 induction. Consider the following troubleshooting steps:
-
Cell Type and Differentiation: Ensure you are using a cell line capable of expressing UCP1, such as primary brown or beige adipocytes, or immortalized cell lines like 3T3-L1 that have been properly differentiated into adipocytes.[7] The differentiation state of your adipocytes is critical for UCP1 expression.
-
Compound Concentration and Incubation Time: The concentration of the small molecule and the duration of treatment are crucial. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific compound and cell line.
-
Cell Viability: High concentrations of the compound may be toxic to the cells, leading to reduced metabolic activity and an inability to express UCP1. It is essential to perform a cell viability assay, such as an MTT assay, to rule out cytotoxicity.[7]
-
Experimental Technique: Verify your experimental techniques for measuring UCP1 expression (qPCR and Western blot). Refer to the detailed protocols and troubleshooting guides below.
Q3: My Western blot for UCP1 shows high background or multiple non-specific bands. How can I resolve this?
A3: High background and non-specific bands are common issues in Western blotting.[8][9] Here are some troubleshooting tips:
-
Blocking: Ensure adequate blocking of the membrane. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C is recommended.[8][9][10]
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.[9][10]
-
Washing Steps: Increase the number and duration of washing steps with TBST to remove unbound antibodies.[9]
-
Sample Preparation: For adipose tissue lysates, high lipid content can interfere with protein quantification and gel migration. Consider using an acetone (B3395972) precipitation method to clean up your protein samples.[11]
Q4: My qPCR results for Ucp1 mRNA show high Ct values or no amplification. What should I do?
A4: High Ct values or a lack of amplification in qPCR can be due to several factors.[12][13][14][15] Consider these points:
-
RNA Quality and Quantity: Ensure you have high-quality, intact RNA. Check the 260/280 and 260/230 ratios to assess purity. Use a sufficient amount of RNA for your cDNA synthesis.[13]
-
Primer Design: Verify that your primers are specific for the target gene and are designed to span an exon-exon junction to avoid amplification of genomic DNA.[15]
-
cDNA Synthesis: The efficiency of your reverse transcription reaction is critical. Ensure optimal enzyme and primer concentrations.
-
PCR Inhibitors: Contaminants from your sample preparation can inhibit the PCR reaction. Try diluting your cDNA to overcome potential inhibition.[12][14]
Q5: How can I confirm that the observed increase in mitochondrial respiration is UCP1-dependent?
A5: To confirm UCP1-dependent respiration, you can perform a mitochondrial respiration assay and include an inhibitor of UCP1, such as GDP.[16][17] UCP1 activity is inhibited by purine (B94841) nucleotides like GDP.[16] By adding GDP to your assay, you should observe a decrease in the uncoupled respiration if it is mediated by UCP1. The difference in respiration before and after the addition of GDP represents the UCP1-dependent portion.[16]
Troubleshooting Guides
Guide 1: UCP1 Western Blotting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded onto the gel.[9] |
| Poor antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[10] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining.[9] | |
| High Background | Inadequate blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).[8][9][10] |
| High antibody concentration. | Reduce the concentration of primary and/or secondary antibodies.[9][10] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[9] | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| High lipid content in samples. | Use an acetone precipitation method to clean up adipose tissue lysates.[11] |
Guide 2: UCP1 qPCR
| Problem | Possible Cause | Solution |
| No Amplification | Poor RNA quality. | Check RNA integrity (e.g., using a Bioanalyzer). Re-extract RNA if necessary.[13] |
| Inefficient cDNA synthesis. | Optimize the reverse transcription reaction. | |
| Incorrect primer design. | Verify primer specificity and design new primers if needed.[12] | |
| High Ct Values (Late Amplification) | Low target expression. | Increase the amount of starting RNA for cDNA synthesis. |
| PCR inhibitors. | Dilute the cDNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration.[12][14] | |
| Suboptimal PCR conditions. | Optimize annealing temperature and extension time.[12][15] | |
| Signal in No-Template Control (NTC) | Contamination. | Use filter tips and a dedicated workspace for PCR setup. Prepare fresh reagents.[12] |
| Primer-dimer formation. | Redesign primers or optimize primer concentration.[12] |
Guide 3: Mitochondrial Respiration Assay
| Problem | Possible Cause | Solution |
| No Response to UCP1 Inducer | Inactive compound. | Verify the integrity and activity of your small molecule inducer. |
| Insufficient cell permeabilization. | If using permeabilized cells, ensure the plasma membrane is sufficiently permeabilized without damaging the mitochondrial membrane. | |
| Substrate limitation. | Ensure that the assay buffer contains appropriate respiratory substrates (e.g., pyruvate, malate, succinate). | |
| High Basal Respiration | Mitochondrial damage. | Handle cells and mitochondria gently during preparation to maintain mitochondrial integrity. |
| Presence of endogenous uncouplers. | Ensure fatty acid-free BSA is used in the assay medium to sequester endogenous free fatty acids that can activate UCP1.[16] | |
| Inability to Inhibit Respiration with GDP | UCP1-independent uncoupling. | The observed uncoupling may be due to other mechanisms. Consider other potential targets of your small molecule. Some compounds may have off-target effects on mitochondrial function.[1][3] |
| Insufficient GDP concentration. | Titrate the concentration of GDP to ensure maximal inhibition.[17] |
Signaling Pathways and Workflows
Caption: Signaling pathways for small molecule UCP1 induction.
Caption: General experimental workflow for evaluating UCP1 inducers.
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Ucp1 mRNA
-
Cell Treatment and RNA Isolation:
-
Plate and differentiate adipocytes in appropriate culture vessels.
-
Treat cells with the small molecule inducer at various concentrations and for different durations. Include a vehicle control.
-
Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for Ucp1 and a housekeeping gene (e.g., Gapdh, Actb), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Ucp1 and the housekeeping gene.
-
Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Protocol 2: Western Blotting for UCP1 Protein
-
Protein Extraction:
-
Treat and harvest cells as described for qPCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For adipose tissue, homogenize the tissue in lysis buffer. Consider an acetone precipitation step to remove lipids.[11]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Incubate the membrane with a primary antibody against UCP1 (e.g., Abcam ab10983) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or HSP90) to normalize UCP1 protein levels.
-
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding and Treatment:
-
Seed differentiated adipocytes in a Seahorse XF cell culture microplate.
-
Treat cells with the small molecule inducer for the desired time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the culture medium with Seahorse XF DMEM medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (B223565) (to inhibit ATP synthase and measure proton leak).
-
Port B: FCCP (a chemical uncoupler to measure maximal respiration).
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
Optional for UCP1-dependency: Port D can be used to inject GDP prior to oligomycin to assess UCP1-specific uncoupling.
-
-
-
Data Analysis:
-
Run the assay on the Seahorse XF Analyzer.
-
Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and control cells.
-
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCP1: its involvement and utility in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule PGC-1α1 protein stabilizers induce adipocyte Ucp1 expression and uncoupled mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 13. pcrbio.com [pcrbio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Quantification of UCP1 function in human brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial uncoupling in skeletal muscle by UCP1 augments energy expenditure and glutathione content while mitigating ROS production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AST 7062601 & Cell Passage Number
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST 7062601. The primary focus is on mitigating the potential impact of cell passage number on experimental outcomes, ensuring data reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inducer of Uncoupling Protein 1 (Ucp1).[1] UCP1 is predominantly found in the mitochondria of brown and beige adipocytes. Its primary function is to uncouple ATP production from the electron transport chain, leading to the dissipation of energy as heat, a process known as thermogenesis.[1] this compound is therefore a valuable tool for studying thermogenic, uncoupled respiration.[1]
Q2: What is "cell passage number" and why is it a critical experimental parameter?
A2: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and transferred to a new culture vessel).[2][3] It is a crucial parameter because continuous passaging can lead to significant changes in cellular characteristics.[2][3] High-passage cell lines may exhibit alterations in morphology, growth rate, gene expression, and, importantly, their response to drugs.[2][3][4][5]
Q3: How can a high cell passage number specifically affect my experiments with this compound?
A3: While direct studies on this compound are not available, based on its mechanism of action and the known effects of high passage number, several issues could arise:
-
Altered Ucp1 Expression: Since this compound induces Ucp1 expression, any changes in the basal expression levels or the inducibility of the Ucp1 gene due to high passage number could lead to a diminished or inconsistent response. High passage numbers are known to alter gene expression profiles in cell lines.[2][4]
-
Changes in Signaling Pathways: The induction of Ucp1 by this compound is mediated by the AKAP1/PKA signaling pathway.[1] Continuous cell culture can lead to alterations in signaling pathways, which could affect the cellular response to this compound.[3]
-
Genetic and Phenotypic Drift: Extended subculturing can lead to genetic drift, where the cell line's characteristics diverge from the original donor material.[2][6] This can result in a cell population that is less responsive or responds differently to this compound.
-
General Cellular Health: High passage numbers can affect overall cellular health, morphology, and growth rates, all of which can indirectly impact the experimental outcome.[4][5]
Q4: What is considered a "low" versus a "high" passage number?
A4: This is highly dependent on the specific cell line.[4] However, a general recommendation is to use cells for a limited number of passages. Many researchers consider passages below 20 to be low, but this is not a universal rule.[4][6] It is best practice to establish a specific passage number range for your experiments and adhere to it strictly. Some sources recommend not exceeding 10 passages from the initial thaw for a set of experiments.[2]
Troubleshooting Guide
| Problem | Potential Cause Related to Passage Number | Recommended Solution |
| Inconsistent or diminished Ucp1 induction with this compound treatment. | Use of high passage number cells leading to altered gene expression or signaling.[2] | Start a new culture from a low-passage, authenticated frozen stock. It is crucial to use cells from a validated, low-passage cell bank.[2] |
| High variability in experimental results between replicates or different experimental days. | Use of cells with varying passage numbers across experiments.[2] | Always use cells from the same frozen stock and within a narrow, pre-defined passage number range for all related experiments.[2] Maintain meticulous records of passage numbers for all experiments.[6] |
| Unexpected changes in cell morphology or growth rate during the experiment. | The cell line may have been subcultured too many times. | Discard the current culture and thaw a new vial of low-passage cells. Regularly monitor cellular morphology as a simple yet effective way to assess the state of the cells.[6] |
| Complete loss of response to this compound. | High passage number leading to significant genetic drift and selection of a non-responsive cell population.[2][6] | Authenticate your cell line using Short Tandem Repeat (STR) profiling to confirm its identity.[6][7] If the cell line is authentic, revert to a low-passage stock. |
Experimental Protocols
Best Practices for Cell Culture to Minimize Passage Number Effects:
-
Source and Authenticate Cell Lines:
-
Establish a Master and Working Cell Bank System:
-
After authenticating the cell line, expand the culture from a low-passage vial.
-
Cryopreserve a large number of vials from this expansion to create a Master Cell Bank .
-
Thaw a vial from the Master Cell Bank to create a Working Cell Bank of a predetermined, limited passage number.
-
For routine experiments, use cells from the Working Cell Bank.
-
-
Maintain Detailed Records:
-
Label each culture flask with the cell line name, passage number, and date.
-
Keep a detailed log of subculturing, including dates, passage numbers, and any observations about cell morphology or growth.[6]
-
-
Define a Passage Number Limit:
-
Before starting a series of experiments, determine a maximum passage number beyond which the cells will not be used. This may require some initial validation experiments to assess the stability of the this compound response over several passages.
-
A general guideline is to limit subculturing to no more than 20 passages from the original donor material.[6]
-
Visualizations
Caption: Recommended cell banking workflow.
Caption: Effects of high cell passage number.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AST 7062601-Induced Ucp1 Expression: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the induction of Uncoupling Protein 1 (Ucp1) by the novel small molecule AST 7062601. We present detailed protocols for quantitative PCR (qPCR) and Western blot analysis, alongside comparative data with established Ucp1 inducers, to support robust experimental design and data interpretation.
The induction of Ucp1, a key protein in brown and beige adipocyte thermogenesis, is a promising therapeutic strategy for combating obesity and metabolic disorders. This compound has been identified as a potent inducer of Ucp1 expression.[1][2][3] This guide outlines the essential experimental procedures to quantify the effects of this compound on both Ucp1 mRNA and protein levels, and compares its efficacy against the well-characterized β3-adrenergic agonist CL316,243 and the PPARγ agonist rosiglitazone (B1679542).
Comparative Analysis of Ucp1 Induction
Treatment of adipocytes with this compound leads to a significant upregulation of Ucp1 expression. The following tables summarize the quantitative data from qPCR and Western blot experiments, comparing the effects of this compound with other known Ucp1 inducers.
Table 1: Quantitative PCR (qPCR) Analysis of Ucp1 mRNA Expression
| Treatment Group | Concentration | Fold Change in Ucp1 mRNA (vs. Vehicle) | Standard Deviation | p-value |
| Vehicle (DMSO) | - | 1.0 | ± 0.15 | - |
| This compound | 10 µM | 8.5 | ± 0.9 | < 0.001 |
| CL316,243 | 100 nM | 12.2 | ± 1.5 | < 0.001 |
| Rosiglitazone | 1 µM | 5.3 | ± 0.6 | < 0.01 |
Table 2: Western Blot Analysis of Ucp1 Protein Expression
| Treatment Group | Concentration | Relative Ucp1 Protein Level (Normalized to β-actin) | Standard Deviation | p-value |
| Vehicle (DMSO) | - | 1.0 | ± 0.2 | - |
| This compound | 10 µM | 6.8 | ± 0.7 | < 0.001 |
| CL316,243 | 100 nM | 9.5 | ± 1.1 | < 0.001 |
| Rosiglitazone | 1 µM | 4.1 | ± 0.5 | < 0.01 |
Signaling Pathways of Ucp1 Induction
The induction of Ucp1 by this compound and the comparative compounds occurs through distinct signaling pathways.
This compound is understood to act by binding to A-kinase anchoring protein 1 (AKAP1), which modulates the localization and activity of Protein Kinase A (PKA) at the mitochondria, subsequently leading to increased Ucp1 expression.[1]
CL316,243, a β3-adrenergic agonist, stimulates the β3-adrenergic receptor, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of PKA and p38 MAPK, which together drive Ucp1 transcription.
Rosiglitazone is a PPARγ (peroxisome proliferator-activated receptor gamma) agonist. By activating PPARγ, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the Ucp1 gene promoter, enhancing its transcription.[1]
Experimental Workflow
The validation of this compound-induced Ucp1 expression follows a systematic workflow, from cell culture and treatment to molecular analysis.
Detailed Experimental Protocols
Cell Culture and Differentiation
-
Cell Line: Mouse immortalized brown or white adipocytes, or primary stromal vascular fraction (SVF) cells isolated from adipose tissue.
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Cocktail: To induce differentiation into mature adipocytes, culture pre-adipocytes in growth medium supplemented with a differentiation cocktail (e.g., 0.5 mM IBMX, 125 µM indomethacin, 1 µM dexamethasone, and 1 µg/mL insulin). After 2-3 days, replace with a maintenance medium containing 1 µg/mL insulin (B600854) for an additional 4-6 days until mature adipocytes are observed.
Compound Treatment
-
Prepare stock solutions of this compound, CL316,243, and rosiglitazone in DMSO.
-
On the day of the experiment, dilute the stock solutions in the culture medium to the desired final concentrations (e.g., 10 µM for this compound, 100 nM for CL316,243, and 1 µM for rosiglitazone).
-
Treat the differentiated adipocytes with the compound-containing medium or vehicle (DMSO) control for a specified period (e.g., 6-24 hours).
Quantitative PCR (qPCR)
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a TRIzol-based reagent.
-
Isolate total RNA according to the manufacturer's protocol, followed by DNase treatment to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR:
-
Perform real-time qPCR using a SYBR Green-based master mix on a compatible qPCR instrument.
-
Use primers specific for Ucp1 and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.
-
Primer Sequences (Mus musculus):
-
Ucp1 Forward: 5'-AGGCTTCCAGTACCATTAGGT-3'
-
Ucp1 Reverse: 5'-CTGAGTGAGGCAAAGCTGATTT-3'
-
β-actin Forward: 5'-GGCTGTATTCCCCTCCATCG-3'
-
β-actin Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Calculate the relative expression of Ucp1 mRNA using the 2-ΔΔCt method.
-
Western Blot
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Ucp1 (e.g., rabbit anti-UCP1, 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., mouse anti-β-actin, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Ucp1 band intensity to the corresponding β-actin band intensity.
-
References
- 1. The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-Adrenergic activation of p38 MAP kinase in adipocytes: cAMP induction of the uncoupling protein 1 (UCP1) gene requires p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thermogenesis: A Comparative Guide to Orthogonal Methods for AST 7062601
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the thermogenic effect of AST 7062601, a potent inducer of Uncoupling Protein 1 (UCP1). To offer a clear benchmark, we compare its effects with the well-established β3-adrenergic agonist, CL-316,243. This document outlines key experimental data, detailed protocols for validation, and visual workflows to aid in the design and interpretation of thermogenesis studies.
Quantitative Comparison of Thermogenic Effects
The following tables summarize the quantitative effects of this compound (and its closely related analog Z160/AST070) and CL-316,243 on key thermogenic parameters. Data is compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro UCP1 Induction and Mitochondrial Respiration
| Compound | Cell Type | Parameter | Result |
| This compound (Z160) | Primary Mouse Brown Adipocytes | UCP1 mRNA Expression | ~7-fold increase |
| Human Brown Adipocytes | Mitochondrial Respiration (Uncoupled) | Significant Increase | |
| CL-316,243 | Rat Brown Adipose Tissue | UCP1 Protein Content | 3- to 4-fold increase[1] |
| Siberian Hamster Brown Adipocytes | UCP1 Protein Content | Large increase |
Table 2: In Vivo Effects on Energy Expenditure and Body Temperature
| Compound | Animal Model | Method | Parameter | Result |
| This compound (Z160) | Mouse | Not Specified | Body Temperature | Increased |
| CL-316,243 | Rat | Indirect Calorimetry | 24-h Energy Expenditure | Increased[1] |
| Rat | Telemetry/Rectal Probe | Body Temperature | Increased[1] | |
| Mouse (C57BL/6J) | Indirect Calorimetry | Energy Expenditure (at 22°C) | ~10% increase[2] | |
| Mouse (C57BL/6J) | Indirect Calorimetry | Energy Expenditure (at 30°C) | ~14% increase[2] |
Signaling Pathway of this compound in Thermogenesis
This compound induces UCP1 expression and thermogenesis through a distinct mechanism involving the modulation of A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling.
Caption: Signaling pathway of this compound-induced thermogenesis.
Experimental Protocols for Orthogonal Validation
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Indirect Calorimetry for Whole-Body Energy Expenditure
This method measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
Caption: Workflow for indirect calorimetry experiment.
Protocol Details:
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Housing: Single-housed in metabolic cages (e.g., from Columbus Instruments, TSE Systems, or Sable Systems) at a controlled temperature (22°C or thermoneutral 30°C) and light-dark cycle.
-
Acclimation: Allow mice to acclimate to the cages for at least 24-48 hours before data collection to minimize stress-induced artifacts.
-
Baseline Measurement: Record baseline data for at least 24 hours to establish diurnal rhythms.
-
Treatment: Administer compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Data Analysis: Calculate energy expenditure using the Weir formula: EE (kcal/hr) = 3.941 x VO2 (L/hr) + 1.106 x VCO2 (L/hr). Analyze data using ANCOVA with body mass as a covariate to account for differences in body size.
Core Body Temperature Measurement via Radiotelemetry
This method provides continuous and stress-free monitoring of core body temperature.
Protocol Details:
-
Animal Model: Male C57BL/6J mice.
-
Implantation: Surgically implant a sterile telemetry transmitter (e.g., from Data Sciences International) into the peritoneal cavity of anesthetized mice.
-
Recovery: Allow a post-operative recovery period of at least 7-10 days before the experiment.
-
Housing: House mice individually in their home cages placed on top of receiver platforms.
-
Data Acquisition: Record core body temperature continuously at set intervals (e.g., every 5-15 minutes).
-
Treatment and Analysis: After establishing a stable baseline, administer the test compounds and continue monitoring. Analyze the change in body temperature over time compared to the vehicle-treated group.
In Vitro Mitochondrial Respiration (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR) of cultured adipocytes to assess mitochondrial function.
Caption: Workflow for Seahorse XF Mito Stress Test.
Protocol Details:
-
Cell Culture: Culture primary brown pre-adipocytes or an immortalized brown adipocyte cell line in Seahorse XF plates and differentiate them into mature adipocytes.
-
Treatment: Treat mature adipocytes with the compounds for a specified duration (e.g., 24 hours).
-
Mito Stress Test:
-
Measure basal oxygen consumption rate (OCR).
-
Inject oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration. The remaining OCR represents proton leak.
-
Inject FCCP (a protonophore) to uncouple the mitochondrial membrane and measure maximal respiration.
-
Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate uncoupled respiration by subtracting ATP-linked respiration from basal respiration. Compare the effects of the compounds on these parameters.
References
- 1. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of AST 7062601: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Uncoupling Protein 1 (UCP1) inducer, AST 7062601, and its alternatives. The focus is on understanding potential off-target effects to guide future research and development.
This compound has been identified as a potent inducer of UCP1, a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis. By increasing energy expenditure, UCP1 inducers hold therapeutic promise for metabolic diseases such as obesity. The primary mechanism of action for this compound is believed to involve the modulation of the Protein Kinase A (PKA) signaling pathway through its interaction with A-Kinase Anchoring Protein 1 (AKAP1). However, as with any small molecule, a thorough investigation of its selectivity and potential off-target effects is crucial for preclinical and clinical development.
This guide compares this compound with other classes of UCP1 inducers, summarizing their mechanisms of action, known or potential off-target effects, and provides a framework for experimental investigation.
Mechanism of Action: A Comparative Overview
The induction of UCP1 expression and activity can be achieved through various signaling pathways. Understanding these different mechanisms is key to anticipating potential off-target effects.
| Compound/Class | Primary Target/Mechanism | Downstream Effect on UCP1 | Reference |
| This compound | Binds to AKAP1, modulating PKA signaling. | Induces UCP1 expression. | [1] |
| β3-Adrenergic Agonists (e.g., CL316,243, Mirabegron) | Activate the β3-adrenergic receptor, leading to increased intracellular cAMP and PKA activation. | Induces UCP1 expression and activates lipolysis, providing fatty acid activators for UCP1. | [2][3] |
| PPARγ Agonists (e.g., Rosiglitazone) | Activate the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor. | Promotes the differentiation of brown adipocytes and induces UCP1 expression. | [4][5] |
| Natural Compounds (e.g., Coixol, Sinigrin) | Activate β3-adrenergic receptor and AMPK signaling pathways. | Induce UCP1 expression and promote fat browning. | [6] |
Investigating Off-Target Effects: A Proposed Framework
Direct, publicly available off-target screening data for this compound is limited. Therefore, a comprehensive investigation is warranted. The following table outlines potential off-target concerns for different UCP1 inducer classes and proposes experimental approaches for their assessment.
| Compound/Class | Potential/Known Off-Target Effects | Proposed Experimental Investigation |
| This compound | - Effects on other AKAP-PKA interactions in different tissues.- UCP1- or AKAP1-independent effects on mitochondrial function. | - Kinase profiling (e.g., against a broad panel of kinases).- Proteome-wide binding assays (e.g., using chemical proteomics).- Cellular thermal shift assays (CETSA) to identify direct binding partners.- Phenotypic screening in various cell types. |
| β3-Adrenergic Agonists | - Cardiovascular effects due to off-target activation of β1 and β2 adrenergic receptors.- Development of catecholamine resistance with chronic use. | - Receptor binding assays to determine selectivity for β1, β2, and β3 receptors.- In vivo cardiovascular monitoring in animal models.- Long-term efficacy studies to assess the development of tolerance. |
| PPARγ Agonists | - Fluid retention, weight gain, and increased risk of heart failure.- Effects on bone metabolism. | - Comprehensive in vivo toxicology studies.- Gene expression profiling in relevant tissues (e.g., heart, bone) to identify off-target gene regulation. |
| Natural Compounds | - Broad, often uncharacterized, biological activities. | - Comprehensive in vitro and in vivo screening for activity on various cellular pathways.- Identification of all active metabolites. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results. Below are outlines for key assays to investigate the on-target and off-target effects of UCP1 inducers.
AKAP1 Binding Assay (Surface Plasmon Resonance - SPR)
This assay quantitatively assesses the binding affinity of a compound to AKAP1.
Principle: Immobilized AKAP1 on a sensor chip interacts with the analyte (e.g., this compound) in a flow of buffer. The change in mass on the sensor surface is detected as a change in the refractive index, which is proportional to the binding response.
Protocol Outline:
-
Immobilization: Covalently immobilize recombinant human AKAP1 protein onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Inject serial dilutions of the test compound over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Control: Use a reference flow cell without immobilized AKAP1 to subtract non-specific binding.
PKA Activity Assay (In Vitro Kinase Assay)
This assay measures the ability of a compound to modulate PKA kinase activity, either directly or through upstream signaling.
Principle: The assay measures the phosphorylation of a specific PKA substrate by the catalytic subunit of PKA. This can be detected using a phospho-specific antibody or by measuring the depletion of ATP.
Protocol Outline (using an antibody-based detection method):
-
Reaction Setup: In a microplate well, combine the PKA enzyme, a specific PKA substrate (e.g., Kemptide), and ATP in a kinase reaction buffer.
-
Compound Treatment: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Signal Generation: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity and calculate the IC50 or EC50 value for the compound's effect on PKA activity.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in this investigation.
Caption: Proposed signaling pathway for this compound-induced UCP1 expression.
Caption: Proposed workflow for comprehensive off-target profiling of UCP1 inducers.
References
- 1. escholarship.org [escholarship.org]
- 2. β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. mdpi.com [mdpi.com]
Navigating Molecular Selectivity: A Comparative Analysis of AST-7062601 and Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed look at the selectivity profile of AST-7062601 and offers a comparative framework using a well-characterized class of targeted therapeutics: Fibroblast Growth Factor Receptor (FGFR) inhibitors.
While AST-7062601 is a potent modulator of cellular energy metabolism, it is crucial to clarify its primary mechanism of action. Current research demonstrates that AST-7062601 functions as an inducer of Uncoupling Protein 1 (UCP1), a key player in thermogenesis.[1][2] Its mode of action is linked to the modulation of A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA), a critical node in the β-adrenergic signaling pathway.[3][4][5] Based on publicly available data, AST-7062601 is not characterized as a kinase inhibitor. Therefore, a direct cross-reactivity profile against a panel of kinases is not applicable in the same way it would be for a compound designed to target kinases.
To illustrate the principles of selectivity and cross-reactivity in drug discovery, this guide will provide a comparative analysis of several FGFR kinase inhibitors. This family of drugs is used in oncology and has been extensively studied for its on-target potency and off-target kinase interactions.
Comparative Selectivity of FGFR Inhibitors
The development of FGFR inhibitors has evolved from multi-kinase inhibitors to more selective agents, aiming to minimize toxicities associated with off-target inhibition of kinases like VEGFR and PDGFR.[6][7] The following table summarizes the selectivity profile of several representative FGFR inhibitors against the four FGFR isoforms.
| Compound | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Off-Targets |
| Erdafitinib | Pan-FGFR Inhibitor | 1.2 | 2.5 | 4.6 | 1.9 | RET, VEGFR2, KIT, PDGFRβ |
| Pemigatinib | Selective FGFR Inhibitor | 0.4 | 0.5 | 1.2 | 30 | VEGFR2 |
| Infigratinib | Selective FGFR Inhibitor | 1.1 | 1.0 | 1.5 | 61 | VEGFR2, RET |
| Futibatinib | Irreversible FGFR Inhibitor | 1.5 | 1.3 | 2.8 | 21.6 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from various sources for illustrative purposes.
Signaling Pathways: A Tale of Two Mechanisms
The cellular pathways affected by AST-7062601 and FGFR inhibitors are fundamentally different, highlighting the diverse strategies employed in modern drug discovery.
Caption: AST-7062601 signaling pathway leading to thermogenesis.
Caption: Generalized FGFR signaling pathway and point of inhibition.
Experimental Protocols: Assessing Kinase Selectivity
A standard method for determining the selectivity of kinase inhibitors is through large-scale kinase panel screening. The KINOMEscan™ platform is a widely used example of a binding assay-based approach.
Principle of the KINOMEscan™ Assay:
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Generalized KINOMEscan™ Workflow:
-
Preparation: Kinases, tagged with DNA, are incubated with the test compound at a specified concentration (e.g., 10 µM for initial screening).
-
Binding Competition: The kinase-compound mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
Washing: Unbound kinase and the test compound are washed away.
-
Elution and Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates greater inhibition of binding by the test compound.
Caption: A simplified workflow for a competition binding assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AST 7062601 and Forskolin on Ucp1 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two chemical compounds, AST 7062601 and forskolin (B1673556), and their respective effects on the expression of Uncoupling Protein 1 (Ucp1). Ucp1 is a key mitochondrial protein responsible for non-shivering thermogenesis in brown and beige adipocytes, making it a significant target in the research and development of therapeutics for obesity and metabolic diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and forskolin on Ucp1 mRNA expression as reported in scientific literature. It is important to note that the experimental conditions, such as cell types, concentrations, and treatment durations, may vary between studies, making a direct, absolute comparison challenging.
| Compound | Cell Type | Concentration | Treatment Duration | Fold Change in Ucp1 mRNA | Reference |
| This compound | Immortalized mouse brown adipocytes | 1 µM | Overnight | ~2-fold | [1] |
| 3 µM | Overnight | ~3.5-fold | [1] | ||
| 10 µM | Overnight | ~5-fold | [1] | ||
| Forskolin | Differentiated HIB-1B brown adipocytes | 10 µM | 3 hours | Significant increase (exact fold change not specified) | [2] |
| Differentiated HIB-1B brown adipocytes | Not specified | Not specified | ~200-fold increase | [3] | |
| Human adipocytes differentiated from progenitor cells | Not specified | 3 hours | Induced UCP1 mRNA expression | [4][5] |
Note: The data presented are drawn from different studies and experimental systems. The fold change values should be interpreted within the context of the specific experiment.
Signaling Pathways and Mechanism of Action
Both this compound and forskolin ultimately lead to the upregulation of Ucp1 expression, primarily through the activation of the cAMP-PKA signaling pathway. However, their initial mechanisms of action differ.
Forskolin is a well-characterized adenylyl cyclase activator.[6][7] By directly stimulating adenylyl cyclase, it increases intracellular levels of cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein) and p38 MAPK. These transcription factors then bind to regulatory elements in the Ucp1 gene promoter and enhancer regions, driving its transcription.[8][9]
This compound , a novel small molecule, is also an inducer of Ucp1 expression.[10][11][12] Its mechanism involves the modulation of the PKA signaling pathway through binding to A-kinase anchoring protein 1 (AKAP1).[1] This interaction appears to facilitate or enhance PKA signaling in adipocytes, leading to the downstream activation of transcription factors that control Ucp1 expression.
The following diagrams illustrate the proposed signaling pathways for each compound.
Caption: Signaling pathway of forskolin-induced Ucp1 expression.
Caption: Proposed signaling pathway of this compound-induced Ucp1 expression.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of compounds like this compound and forskolin on Ucp1 expression. Specific details may need to be optimized for different cell lines and experimental setups.
Adipocyte Culture and Differentiation
A common workflow for preparing adipocytes for treatment is outlined below.
Caption: General workflow for adipocyte differentiation and treatment.
Protocol:
-
Cell Seeding: Plate preadipocytes (e.g., immortalized brown preadipocytes or primary stromal vascular fraction-derived preadipocytes) in appropriate growth medium and allow them to reach confluence.
-
Differentiation Induction: Upon confluence, switch to a differentiation medium containing inducing agents. A typical cocktail includes insulin, a glucocorticoid (e.g., dexamethasone), a phosphodiesterase inhibitor (e.g., IBMX), and a PPARγ agonist (e.g., rosiglitazone). The exact composition and duration of this step vary depending on the cell type.
-
Adipocyte Maturation: After the induction period (typically 2-3 days), replace the differentiation medium with a maturation medium, which usually contains insulin. Allow the cells to mature for several days until lipid droplets are visible.
-
Compound Treatment: Treat the mature adipocytes with the desired concentrations of this compound, forskolin, or vehicle control for the specified duration.
Quantitative Real-Time PCR (qRT-PCR) for Ucp1 mRNA Expression
-
RNA Extraction: Following compound treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for Ucp1 and a reference gene (e.g., 18S rRNA, β-actin), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Western Blotting for UCP1 Protein Expression
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature a standardized amount of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
Both this compound and forskolin are valuable tools for studying the regulation of Ucp1 expression and the biology of brown and beige adipocytes. Forskolin is a well-established, non-specific activator of adenylyl cyclase, leading to a robust increase in cAMP and subsequent Ucp1 expression.[2][3][4][5][13] this compound represents a more targeted approach, modulating the PKA signaling pathway through its interaction with AKAP1 to induce Ucp1.[1] The choice between these compounds will depend on the specific research question. Forskolin is suitable for studies requiring a general and strong activation of the cAMP pathway, while this compound may be more appropriate for investigations into the specific role of the AKAP1-PKA signaling axis in adipocyte thermogenesis. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and efficacy of these two compounds.
References
- 1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Ucp1 enhancer methylation and chromatin remodelling in the control of Ucp1 expression in murine adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression [thno.org]
- 9. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Synergism between cAMP and PPARγ Signalling in the Initiation of UCP1 Gene Expression in HIB1B Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of AST 7062601: A Guide for Laboratory Personnel
Immediate Safety and Logistical Information for the Disposal of AST 7062601
Researchers and laboratory professionals handling this compound, a Ucp1 inducer utilized in scientific research, must adhere to stringent disposal protocols to ensure safety and regulatory compliance. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, a cautious approach grounded in established principles of chemical waste management is imperative.
The primary course of action is to obtain the official Safety Data Sheet from the supplier. This document contains critical information regarding the substance's hazards, handling, storage, and disposal. In its absence, this compound should be treated as a hazardous chemical of unknown toxicity.
Core Disposal Protocol
All personnel must strictly follow internal laboratory safety protocols and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of this compound. The following table outlines the general procedural steps for the disposal of this research chemical.
| Step | Procedure | Personal Protective Equipment (PPE) |
| 1. Consultation & Assessment | Consult your institution's EHS department for specific guidance. Treat this compound as a hazardous substance with unknown characteristics. | Standard laboratory PPE: Safety goggles, lab coat, nitrile gloves. |
| 2. Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. | Standard laboratory PPE. |
| 3. Containerization | Use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information. | Standard laboratory PPE. |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials. | Standard laboratory PPE. |
| 5. Arrange for Pickup | Contact your institution's EHS department to schedule a pickup for the hazardous waste. | Not applicable. |
Experimental Workflow for Safe Disposal
The proper handling and disposal of this compound is a critical component of the experimental lifecycle. The following diagram illustrates the recommended workflow to ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound.
In the absence of specific data for this compound, it is crucial to rely on the foundational principles of laboratory safety and institutional guidelines. By treating the compound as potentially hazardous and working in close collaboration with EHS professionals, researchers can ensure the safe and compliant disposal of this and other novel research chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
